Product packaging for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine(Cat. No.:CAS No. 16586-52-0)

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Cat. No.: B092272
CAS No.: 16586-52-0
M. Wt: 225.23 g/mol
InChI Key: CPKIXPBVHIJAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a derivative of the privileged 2-aminobenzothiazole scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry and anticancer drug discovery . The 2-aminobenzothiazole core serves as a versatile framework that can interact with multiple biological targets through hydrogen bonding and π-π stacking interactions . This specific nitro- and methoxy-substituted analogue is part of a valuable class of compounds being explored to develop new chemical entities with improved efficacy against various tumor-related proteins . Research into 2-aminobenzothiazole derivatives has shown they can act as potent inhibitors of key tyrosine kinases, such as the Colony-Stimulating Factor 1 Receptor (CSF1R), which is a promising target for cancer immunotherapy . Furthermore, this class of compounds demonstrates a broad spectrum of pharmacological activities, making it a compelling scaffold for constructing structurally diverse analogues for biological evaluation . As a research chemical, this compound provides scientists with a key intermediate for the synthesis and investigation of novel therapeutic agents, particularly in the ongoing effort to develop potent, selective, and low-toxicity anticancer agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3S B092272 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine CAS No. 16586-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-5-2-4(11(12)13)3-6-7(5)10-8(9)15-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKIXPBVHIJAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355685
Record name 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16586-52-0
Record name 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-6-nitro-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the versatile 2-aminobenzothiazole class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document consolidates available information and provides logical, evidence-based protocols for its synthesis and potential biological evaluation. The guide covers its chemical structure, a detailed hypothetical synthesis protocol based on established methods for analogous compounds, and a review of the broad biological activities associated with the 2-aminobenzothiazole scaffold, such as antimicrobial, neuroprotective, and anticancer properties. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related molecules.

Chemical Identity and Properties

This compound is a substituted benzothiazole with a molecular structure featuring a methoxy group at position 4 and a nitro group at position 6 of the benzene ring.

Chemical structure of this compound

Table 1: Physicochemical and Spectroscopic Data

PropertyValueCitation(s)
CAS Number 16586-52-0[1]
Molecular Formula C₈H₇N₃O₃S[1]
Molecular Weight 225.23 g/mol [1]
IUPAC Name This compound
Canonical SMILES COC1=C(C=C(C2=NC(=NS2)N)C=C1)--INVALID-LINK--[O-]
InChI Key Not readily available.
¹H NMR Spectrum Data A proton NMR spectrum is available for this compound.[2]

Synthesis and Characterization

While a specific published protocol for the synthesis of this compound was not identified in the reviewed literature, a reliable synthetic route can be postulated based on established procedures for structurally similar compounds, such as the nitration of other benzothiazole derivatives.[3][4] The logical precursor for this synthesis is 4-methoxy-1,3-benzothiazol-2-amine.[5] The proposed synthesis involves the electrophilic nitration of this precursor using a nitrating mixture of concentrated nitric and sulfuric acids.

Proposed Synthesis Workflow

The diagram below outlines the logical workflow for the synthesis, starting from the precursor 4-methoxy-1,3-benzothiazol-2-amine.

G precursor 4-Methoxy-1,3-benzothiazol-2-amine (Precursor) dissolution Dissolve Precursor in conc. H₂SO₄ (cold) precursor->dissolution nitrating_mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at 0°C) nitration Slowly add Precursor solution to Nitrating Mixture (<10°C) nitrating_mixture->nitration dissolution->nitration reaction Stir at low temp. (1-2 hours) nitration->reaction precipitation Pour onto crushed ice reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with cold H₂O until neutral filtration->washing drying Dry the product washing->drying product 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine drying->product

Diagram 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established methods for the nitration of analogous benzothiazole compounds.[3][4][6]

Materials:

  • 4-methoxy-1,3-benzothiazol-2-amine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice/salt bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid at a molar ratio of approximately 1.1:1 (HNO₃ to substrate) while maintaining the temperature at or below 0°C.

  • Dissolution of Precursor: In a separate flask, dissolve 4-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of cold, concentrated sulfuric acid.

  • Nitration Reaction: Slowly add the dissolved precursor solution dropwise to the cold nitrating mixture. It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and the formation of unwanted isomers.[3]

  • Reaction Monitoring: Stir the reaction mixture at a low temperature (0-10°C) for 1-2 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will cause the nitrated product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified product, this compound, under vacuum.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, FT-IR, and Mass Spectrometry.

Biological Activity and Potential Applications

While no specific biological studies for this compound have been identified, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[1]

General Activities of the 2-Aminobenzothiazole Class:

  • Antimicrobial: Numerous derivatives, particularly those with nitro substitutions, have shown significant activity against various bacterial and fungal strains.[4][7]

  • Neuroprotective: The FDA-approved drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is used to treat amyotrophic lateral sclerosis (ALS).[8] Other derivatives have been investigated as inhibitors of signaling pathways involved in ischemic cell death.[9]

  • Anti-inflammatory: Certain benzothiazoles have demonstrated anti-inflammatory properties.[7] Recent studies on related compounds show downregulation of inflammatory mediators like COX-2, JNK, TNF-α, and NF-kB.[10]

  • Anticancer: The benzothiazole framework is present in compounds that show potent cytotoxic activity against various cancer cell lines.[1][11]

  • Protein Aggregation Inhibition: Derivatives of the parent scaffold have been shown to modulate the aggregation of proteins like α-synuclein and tau, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.[12]

The presence of both a methoxy group and a nitro group on the target compound suggests it may possess interesting biological properties, making it a candidate for screening in various therapeutic areas, especially as an antimicrobial or neuroprotective agent.

Table 2: Examples of Biological Activities in Related Benzothiazole Compounds

Compound Class/ExampleBiological ActivityTherapeutic AreaCitation(s)
6-Nitro or 6-amino 2-substituted benzothiazolesSignificant antimicrobial activityInfectious Diseases[7]
2-Aminobenzothiazole derivativesInhibition of Pseudomonas aeruginosa virulenceInfectious Diseases[8]
Riluzole (a 2-aminobenzothiazole derivative)NeuroprotectionNeurology (ALS)[8]
AS601245 (a benzothiazole derivative)c-Jun NH2-terminal protein kinase (JNK) inhibitorNeurology (Ischemia)[9]
5-Nitro-1,2-benzothiazol-3-amineInhibition of α-synuclein and tau aggregationNeurodegeneration[12]
2-Aryl-thiazole derivativesInhibition of tubulin polymerizationOncology[11]
Potential Signaling Pathway Involvement: JNK Inhibition

Several benzothiazole derivatives have been identified as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and oxidative stress, and its overactivation can lead to apoptosis (programmed cell death). Inhibition of this pathway is a therapeutic strategy for neurodegenerative diseases and ischemic injury.

JNK_Pathway cluster_0 Cellular Stress Signals (e.g., Cytokines, Oxidative Stress) cluster_1 Upstream Kinases cluster_2 JNK Cascade cluster_3 Cellular Outcome Stress Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis / Cell Death cJun->Apoptosis promotes transcription of pro-apoptotic genes Inhibitor Benzothiazole Derivative Inhibitor->JNK inhibits

Diagram 2: Potential inhibition of the JNK signaling pathway by benzothiazoles.

Key Experimental Protocols

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • This compound (test compound)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Solvent for compound (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL. Ensure the final solvent concentration is consistent and non-inhibitory (typically ≤1%).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control well). The final volume in each well should be uniform (e.g., 100 µL).

  • Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (broth only), and a growth control (bacteria + broth + solvent).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Conclusion

This compound is a compound of significant interest due to its placement within the pharmacologically active 2-aminobenzothiazole family. While direct experimental data on this specific molecule is sparse, its structural features—a nitro group and a methoxy group—are often associated with potent biological activity in related series. This guide provides a robust, literature-derived framework for its chemical synthesis and suggests clear avenues for its biological evaluation, particularly in the areas of antimicrobial and neuroprotective research. Further investigation is warranted to fully characterize its physicochemical properties and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS: 16586-52-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS number: 16586-52-0), a nitroaromatic heterocyclic compound belonging to the benzothiazole class. While specific biological data for this particular molecule is limited in publicly available literature, this document consolidates information on its synthesis, chemical properties, and spectral data. Furthermore, it explores the well-documented biological activities and mechanisms of action of structurally related benzothiazole derivatives to provide a contextual framework for its potential applications in drug discovery and development. This guide is intended to serve as a foundational resource for researchers interested in the chemical and potential pharmacological properties of this compound.

Chemical and Physical Properties

This compound is a small molecule with potential applications in medicinal chemistry and as a research chemical. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 16586-52-0
Molecular Formula C₈H₇N₃O₃S
Molecular Weight 225.23 g/mol
IUPAC Name This compound
Purity Typically ≥95%

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, the synthesis of its isomer, 6-methoxy-4-nitro-1,3-benzothiazol-2-amine, is well-documented and provides a reliable template. The synthesis is a two-step process involving the formation of a methoxy-substituted 2-aminobenzothiazole intermediate, followed by regioselective nitration.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from the synthesis of the isomeric compound 6-methoxy-4-nitro-1,3-benzothiazol-2-amine and is expected to yield the target compound with appropriate selection of the starting anisidine isomer.

Step 1: Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine (Intermediate)

  • Dissolve o-anisidine (1.0 equivalent) and potassium thiocyanate (2.0-2.5 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

  • Pour the reaction mixture into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 4-methoxy-1,3-benzothiazol-2-amine.

Step 2: Nitration to this compound

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Dissolve the 4-methoxy-1,3-benzothiazol-2-amine intermediate (1.0 equivalent) in a minimal amount of cold, concentrated sulfuric acid.

  • Slowly add the benzothiazole solution to the cold nitrating mixture dropwise, ensuring the temperature is maintained below 10°C.

  • Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the final product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitration o-Anisidine o-Anisidine KSCN_Br2 KSCN, Br2 in Acetic Acid o-Anisidine->KSCN_Br2 Cyclization Intermediate 4-Methoxy-1,3-benzothiazol-2-amine KSCN_Br2->Intermediate Nitrating_Mixture Conc. HNO3 Conc. H2SO4 Intermediate->Nitrating_Mixture Addition at <10°C Final_Product 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine Nitrating_Mixture->Final_Product Nitration

Synthetic workflow for this compound.

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of the synthesized compound.

  • ¹H NMR: A proton NMR spectrum for this compound is available and can be accessed for chemical shift and coupling constant information.

Biological Activity of the Benzothiazole Scaffold

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. While specific quantitative data for this compound is lacking, the activities of related compounds suggest potential areas of interest.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been investigated for their anticancer properties. Their mechanism of action often involves the inhibition of key signaling proteins. For example, certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The table below summarizes the in vitro anticancer activity of some representative benzothiazole compounds.

CompoundCell LineIC₅₀ (µM)Reference
2-aminobenzothiazole derivative 12 MCF-7 (Breast)2.49 ± 0.12
2-aminobenzothiazole derivative 12 PC9 (Lung, mutant EGFR)1.05 ± 0.02
2-aminobenzothiazole derivative 13 HCT116 (Colon)6.43 ± 0.72
2-aminobenzothiazole derivative 25 MKN-45 (Gastric)0.01 ± 0.003
Antimicrobial Activity

The benzothiazole scaffold is also associated with significant antimicrobial effects against a range of bacterial and fungal pathogens. The activity is often influenced by the nature and position of substituents on the benzothiazole ring. The minimum inhibitory concentration (MIC) for several benzothiazole derivatives is presented below.

CompoundMicroorganismMIC (mM)Reference
Benzothiazole derivative 16c S. aureus0.025
Thiazolidinone derivative 18 P. aeruginosa0.10 mg/mL
Thiazolidinone derivative 18 P. aeruginosa (resistant)0.06 mg/mL

Potential Mechanism of Action and Signaling Pathways

Given the lack of specific studies on this compound, its mechanism of action can be inferred from more extensively studied analogues. Benzothiazole derivatives have been shown to interact with various biological targets.

  • Kinase Inhibition: As mentioned, EGFR is a known target for some 2-aminobenzothiazole derivatives. Another important signaling pathway implicated in cell survival and apoptosis is the c-Jun NH2-terminal protein kinase (JNK) pathway, which has also been shown to be inhibited by certain benzothiazole-containing small molecules.

cluster_pathway Representative Kinase Signaling Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition

Inhibition of EGFR signaling by some benzothiazole derivatives.
  • Antimicrobial Mechanism: Some sulfonamide-containing benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is intended for research use only. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Experiments should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion and Future Directions

This compound is a readily synthesizable compound within the versatile benzothiazole class. While its primary current application appears to be as a research chemical, the extensive biological activities of its structural analogues, particularly in the areas of oncology and infectious diseases, suggest that this compound could be a valuable scaffold for further investigation.

Future research should focus on:

  • Quantitative Biological Evaluation: Screening of this compound against various cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the methoxy and nitro groups at their respective positions to the overall biological activity.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to assess its drug-likeness.

This technical guide provides a starting point for researchers to explore the potential of this compound in drug discovery and chemical biology.

An In-depth Technical Guide on the Synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. This document outlines a plausible two-step synthesis, commencing with the formation of a 2-aminobenzothiazole core followed by a regioselective nitration. The experimental protocols are based on established methodologies for analogous compounds.

Synthetic Pathway Overview

The proposed synthesis of this compound involves two primary transformations:

  • Formation of the 2-Aminobenzothiazole Core: The synthesis begins with the cyclization of a substituted aniline, specifically p-anisidine, to form the 6-methoxy-1,3-benzothiazol-2-amine intermediate. This reaction is typically achieved through the use of potassium thiocyanate and bromine in an acidic medium.

  • Nitration of the Benzothiazole Ring: The subsequent step involves the introduction of a nitro group onto the benzothiazole ring system. This electrophilic aromatic substitution is carried out using a nitrating mixture, commonly a combination of concentrated nitric acid and sulfuric acid. The regioselectivity of this reaction is critical in obtaining the desired 4-nitro isomer.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[1][2]

Materials:

  • p-Anisidine

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonium hydroxide (NH₄OH) solution, cold

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.[1]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1]

  • Pour the reaction mixture into a beaker containing a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.[1]

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.[1]

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.[1]

Step 2: Synthesis of this compound

This nitration protocol is based on general methods for the nitration of activated aromatic systems and specific guidance for related benzothiazole derivatives.[1][3] Careful control of the reaction temperature is crucial to influence the regioselectivity and minimize the formation of unwanted isomers.

Materials:

  • 6-Methoxy-1,3-benzothiazol-2-amine (from Step 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Crushed ice

  • Cold water

Procedure:

  • In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0°C.[1]

  • In a separate flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.[1]

  • Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise, maintaining the temperature below 10°C.[1]

  • Stir the reaction mixture at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

The following tables summarize key quantitative data associated with the synthesis.

Table 1: Reactant and Product Stoichiometry (Step 1)

CompoundMolar Mass ( g/mol )Molar Ratio
p-Anisidine123.151.0
Potassium Thiocyanate97.184.0
Bromine159.811.0
6-Methoxy-1,3-benzothiazol-2-amine180.23-

Table 2: Reaction Conditions

ParameterStep 1: Aminobenzothiazole FormationStep 2: Nitration
Temperature 0-10°C (during bromine addition), then room temperatureBelow 10°C
Reaction Time 20-24 hours1-2 hours
Solvent Glacial Acetic AcidConcentrated Sulfuric Acid
Key Reagents Potassium Thiocyanate, BromineNitric Acid, Sulfuric Acid

Table 3: Expected Yields and Purity

CompoundExpected Yield RangePurity Confirmation
6-Methoxy-1,3-benzothiazol-2-amine70-85%[1]Melting Point, ¹H NMR, IR
This compound40-60%[1]Melting Point, ¹H NMR, IR, Mass Spectrometry

Note: The yields for the nitration step can vary and may result in a mixture of isomers. The yield of the desired 4-nitro isomer will depend on the regioselectivity of the reaction.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Synthesis_Pathway p_anisidine p-Anisidine kscn_br2 KSCN, Br₂ Glacial Acetic Acid p_anisidine->kscn_br2 intermediate 6-Methoxy-1,3-benzothiazol-2-amine kscn_br2->intermediate nitrating_mixture HNO₃, H₂SO₄ intermediate->nitrating_mixture final_product This compound nitrating_mixture->final_product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Aminobenzothiazole Formation cluster_step2 Step 2: Nitration start1 Dissolve p-Anisidine & KSCN in Acetic Acid cool1 Cool to 0-5°C start1->cool1 add_br2 Add Bromine Solution cool1->add_br2 react1 Stir at Room Temperature add_br2->react1 neutralize Neutralize with NH₄OH react1->neutralize filter1 Filter and Wash neutralize->filter1 recrystallize1 Recrystallize from Ethanol filter1->recrystallize1 product1 6-Methoxy-1,3-benzothiazol-2-amine recrystallize1->product1 dissolve_intermediate Dissolve Intermediate in H₂SO₄ product1->dissolve_intermediate start2 Prepare Nitrating Mixture add_intermediate Add Intermediate to Nitrating Mixture (<10°C) start2->add_intermediate dissolve_intermediate->add_intermediate react2 Stir at Low Temperature add_intermediate->react2 precipitate Pour onto Ice react2->precipitate filter2 Filter and Wash precipitate->filter2 dry_product Dry the Product filter2->dry_product final_product This compound dry_product->final_product

Caption: Detailed experimental workflow for the synthesis.

Discussion and Considerations

The synthesis of this compound presents a key challenge in controlling the regioselectivity of the nitration step. The methoxy group at the 6-position is an ortho-, para-director, while the fused thiazole ring can also influence the position of electrophilic attack. Therefore, the nitration of 6-methoxy-1,3-benzothiazol-2-amine could potentially yield a mixture of isomers, including the 5-nitro and 7-nitro derivatives, in addition to the desired 4-nitro product.

To enhance the selectivity for the desired isomer, optimization of the reaction conditions, such as temperature, reaction time, and the ratio of nitrating agents, is recommended. Furthermore, protecting the exocyclic amino group, for instance, through acetylation, prior to nitration could be explored to modify the directing effects and potentially favor the formation of the 4-nitro isomer.[4]

For confirmation of the final product's structure and purity, a combination of analytical techniques is essential. These include melting point determination, Infrared (IR) spectroscopy to identify the nitro group, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern on the aromatic ring, and Mass Spectrometry (MS) to determine the molecular weight. High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis and to separate any isomeric byproducts.

References

The Multifaceted Biological Activities of Substituted Benzothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the significant pharmacological properties of substituted benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Anticancer Activity

Substituted benzothiazole derivatives have demonstrated remarkable potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

A significant number of studies have focused on elucidating the molecular mechanisms underlying the anticancer effects of benzothiazole derivatives. One of the key targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Certain benzothiazole derivatives have been shown to inhibit EGFR signaling, subsequently affecting downstream pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[1]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, and survival. Its aberrant activation is a hallmark of many cancers. The EGFR/JAK/STAT pathway is another crucial signaling route that, upon activation, leads to the transcription of genes involved in cell proliferation and survival. The inhibition of these pathways by substituted benzothiazoles can lead to cell cycle arrest and apoptosis.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway.

dot

EGFR_JAK_STAT_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR JAK JAK EGFR->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Caption: EGFR/JAK/STAT Signaling Pathway.

Quantitative Data

The anticancer efficacy of substituted benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
2-(4-Amino-3-methylphenyl)benzothiazole2-(4-amino-3-methylphenyl)MCF-7 (Breast)<0.001[2]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole2-(4-amino-3-methylphenyl), 5-fluoroNCI-H460 (Lung)0.028[3]
2-(4-Amino-3-chlorophenyl)benzothiazole2-(4-amino-3-chlorophenyl)MDA-MB-468 (Breast)<0.001[2]
Benzothiazole-acetamide derivative 10See referenceK-562 (Leukemia)0.46[3]
Benzothiazole-acetamide derivative 16See referenceSR (Leukemia)0.35[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Substituted benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Substituted benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Mechanism of Action

One of the proposed mechanisms for the antibacterial activity of some benzothiazole derivatives is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Folate is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHPS, these compounds disrupt bacterial growth and proliferation.

Quantitative Data

The antimicrobial activity of benzothiazole derivatives is commonly evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

CompoundSubstitution PatternMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Benzylidene-2-hydrazino benzothiazole (Iodovanillin derivative)2-hydrazino, iodovanillin Schiff baseEscherichia coli12-
Benzylidene-2-hydrazino benzothiazole (Iodovanillin derivative)2-hydrazino, iodovanillin Schiff baseProteus vulgaris10-
Benzothiazole hydrazide derivative (M8)See referenceEscherichia coli12-[4]
Benzothiazole hydrazide derivative (M12)See referenceStaphylococcus aureus15-[4]
6-Chloro-1,3-benzothiazol-2-yl-hydrazone (3a)6-chloro, hydrazone derivativeBacillus subtilis14-[5]
6-Chloro-1,3-benzothiazol-2-yl-hydrazone (3b)6-chloro, hydrazone derivativeEscherichia coli12-[5]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Sabouraud dextrose agar plates

  • Sterile cork borer

  • Substituted benzothiazole derivatives

  • Positive control (standard antibiotic or antifungal)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of the agar plates using a sterile swab.

  • Well Preparation: Create wells of 6-8 mm diameter in the agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into the wells. Also, add the positive and solvent controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticonvulsant Activity

Several substituted benzothiazole derivatives have shown significant anticonvulsant properties in preclinical models of epilepsy. Their mechanism of action is thought to involve the modulation of ion channels and neurotransmitter systems in the central nervous system.

Mechanism of Action

The exact anticonvulsant mechanisms of many benzothiazole derivatives are still under investigation. However, some studies suggest that they may act by blocking voltage-gated sodium channels, which would reduce neuronal hyperexcitability. Others may modulate GABAergic neurotransmission, enhancing the inhibitory effects of GABA in the brain.

Quantitative Data

The anticonvulsant activity is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with the median effective dose (ED50) and median toxic dose (TD50) being key parameters.

CompoundSubstitution PatternAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)Reference
Azetidinone derivative (5b)See referenceMES (mice)15.4>320>20.7[6]
Azetidinone derivative (5q)See referenceMES (mice)18.6>650>34.9[6]
Benzothiazole derivative (5i)See referenceMES (mice)30.2215.37.13[7]
Benzothiazole derivative (5j)See referenceMES (mice)28.9258.98.96[7]
Benzothiazole derivative (5j)See referencescPTZ (mice)27.8258.99.30[7]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Mice or rats

  • Electroshock apparatus with corneal electrodes

  • Saline solution

  • Substituted benzothiazole derivatives

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions.

  • Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug.

  • Electroshock Induction: At a predetermined time after drug administration (time of peak effect), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Anti-inflammatory Activity

Substituted benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of key enzymes involved in the inflammatory cascade.

Mechanism of Action

A primary mechanism for the anti-inflammatory effect of some benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data

The anti-inflammatory activity is typically evaluated in vivo using models like the carrageenan-induced paw edema test, where the percentage of edema inhibition is measured.

CompoundSubstitution PatternAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
2-Mercaptobenzothiazole derivative (K20)See referenceCarrageenan-induced paw edema (rats)1068.42[8]
Bis-heterocycle 22See referenceCarrageenan-induced paw edema (rats)5058.3[9]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Substituted benzothiazole derivatives

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into control, standard, and test groups.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Synthesis and Experimental Workflow

The synthesis of substituted benzothiazole derivatives often follows a general and versatile pathway. A common method involves the condensation of 2-aminothiophenol with various electrophilic reagents. The subsequent biological evaluation follows a standardized workflow to identify and characterize the activity of the newly synthesized compounds.

dot

Synthesis_and_Screening_Workflow Start Start: Design of Benzothiazole Derivatives Synthesis Chemical Synthesis (e.g., Condensation of 2-Aminothiophenol) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Anticancer, Antimicrobial) Purification->InVitro InVivo In Vivo Screening (Anticonvulsant, Anti-inflammatory) Purification->InVivo DataAnalysis Data Analysis (IC50, MIC, ED50) InVitro->DataAnalysis InVivo->DataAnalysis LeadOptimization Lead Optimization and Further Development DataAnalysis->LeadOptimization

Caption: General Experimental Workflow.

General Synthesis Protocol for 2-Substituted Benzothiazoles

A widely used method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with aldehydes.

Materials:

  • 2-Aminothiophenol

  • Substituted aldehydes

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., a few drops of acid)

Procedure:

  • Dissolve equimolar amounts of 2-aminothiophenol and the desired substituted aldehyde in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of acid if required.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzothiazole derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

This guide provides a foundational understanding of the significant biological activities of substituted benzothiazole derivatives. The presented data, protocols, and diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the benzothiazole scaffold continues to offer exciting opportunities for the discovery of novel therapeutic agents.

References

Unraveling the Multifaceted Mechanism of Action of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on the mechanism of action of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a synthesis of current research on structurally related benzothiazole derivatives. As of this writing, dedicated in-depth studies on this specific molecule are not extensively available in the public domain. The proposed mechanisms are therefore inferred from the biological activities of analogous compounds containing methoxy, nitro, and 2-aminobenzothiazole functionalities.

Executive Summary

This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct experimental data on this specific molecule is limited, analysis of related compounds suggests a multifactorial mechanism of action, potentially encompassing anticancer, antimicrobial, and kinase inhibitory activities. This guide consolidates the likely signaling pathways, presents quantitative data from analogous compounds for comparative analysis, and provides detailed experimental protocols for the evaluation of these biological activities.

Inferred Core Mechanisms of Action

Based on the known bioactivities of nitro- and methoxy-substituted benzothiazoles, the mechanism of action for this compound is likely to involve one or more of the following pathways:

Anticancer Activity via Apoptosis Induction and Kinase Inhibition

Benzothiazole derivatives are well-documented as potent anticancer agents. The presence of a nitro group, in particular, is often associated with enhanced cytotoxic activity. The proposed anticancer mechanism involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

  • Inhibition of Pro-Survival Signaling Pathways: Nitro-substituted benzothiazoles have been shown to suppress critical cancer cell survival pathways. This includes the downregulation of key receptors and kinases such as the Epidermal Growth Factor Receptor (EGFR), which in turn inhibits downstream signaling cascades like PI3K/AKT/mTOR, JAK/STAT, and ERK/MAPK.[1] Furthermore, inhibition of the NF-κB signaling pathway can lead to a reduction in the expression of inflammatory and proliferative mediators.[1][2]

  • Induction of Apoptosis via the Mitochondrial Pathway: A significant body of evidence points to the ability of benzothiazole derivatives to induce programmed cell death (apoptosis) in cancer cells.[3][4][5] This is often mediated through the intrinsic mitochondrial pathway, characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.

Antimicrobial Activity

The benzothiazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[6][7][8] The mechanism of antimicrobial action is likely multifaceted and may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. For instance, some benzothiazole derivatives have been found to target bacterial DNA gyrase and dihydropteroate synthase.[7]

Kinase Inhibition

The 2-aminobenzothiazole structure is a recognized "privileged scaffold" in kinase inhibitor design.[9] Derivatives have been shown to inhibit a range of kinases, including c-Jun N-terminal kinases (JNKs) and phosphoinositide 3-kinases (PI3Ks), which are implicated in various diseases, including cancer and inflammation.[10][11] The methoxy and nitro substituents on the benzothiazole ring of this compound would modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific kinase targets.

Quantitative Data for Structurally Related Benzothiazole Derivatives

The following tables summarize the biological activity of benzothiazole derivatives that are structurally related to this compound. This data is provided for comparative purposes to guide future experimental design.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
2-substituted benzothiazole AHepG2MTT38.54 (48h)[3]
2-substituted benzothiazole BHepG2MTT29.63 (48h)[3]
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamideHCT116MTTNot specified[4][5]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431, A549, H1299Not specifiedNot specified[12]

Table 2: Antimicrobial Activity of Related Benzothiazole Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Benzothiazole derivative 3S. aureus50-200[7]
Benzothiazole derivative 4E. coli25-100[7]
Benzothiazole derivative 10VariousModerate Activity[7]
Benzothiazole derivative 12VariousModerate Activity[7]
Benzothiazole-thiazole hybrid 4bVarious3.90–15.63[13]

Table 3: Kinase Inhibitory Activity of Related Benzothiazole Derivatives

Compound/DerivativeKinase TargetAssay TypeIC50 (nM)Reference
Benzothiazole derivative BI-87G3JNKLanthaScreen™15,000[10]
Benzothiazole derivative 11PI3KβADP-GloNot specified[11]

Signaling Pathways and Experimental Workflow Visualizations

Inferred Anticancer Signaling Pathway

anticancer_pathway Compound 4-Methoxy-6-nitro- 1,3-benzothiazol-2-amine EGFR EGFR Compound->EGFR Inhibits NFkB NF-kB Pathway Compound->NFkB Inhibits ROS Increased ROS Compound->ROS PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT JAK_STAT JAK/STAT Pathway EGFR->JAK_STAT ERK_MAPK ERK/MAPK Pathway EGFR->ERK_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation JAK_STAT->Proliferation ERK_MAPK->Proliferation NFkB->Proliferation Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inferred anticancer mechanism of this compound.

Experimental Workflow for Apoptosis Detection

apoptosis_workflow start Seed Cancer Cells in 6-well plate treat Treat with This compound (various concentrations) start->treat harvest Harvest and Wash Cells with cold PBS treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain fcm Analyze by Flow Cytometry stain->fcm end Quantify Apoptotic Cell Population fcm->end

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Detailed Experimental Protocols

Synthesis of this compound (Inferred)

While a specific protocol for this molecule was not found, a general two-step synthesis for substituted 2-aminobenzothiazoles can be adapted. The following is an inferred procedure based on the synthesis of similar compounds.[14][15]

Step 1: Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine

  • Dissolve 3-methoxyaniline in glacial acetic acid.

  • Add potassium thiocyanate and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining a low temperature.

  • Allow the reaction to stir at room temperature for 20-24 hours.

  • Pour the mixture into a cold ammonium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Step 2: Nitration of 4-Methoxy-1,3-benzothiazol-2-amine

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid at 0°C.

  • Dissolve the 4-Methoxy-1,3-benzothiazol-2-amine from Step 1 in a minimal amount of cold, concentrated sulfuric acid.

  • Slowly add the benzothiazole solution to the cold nitrating mixture, keeping the temperature below 10°C.

  • Stir at low temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the final product.

  • Filter, wash with cold water, and purify by recrystallization.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol provides a general method for determining the IC50 value of a test compound against a purified kinase.[16]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the appropriate assay buffer.

  • Assay Plate Preparation: Add the diluted compound solutions to a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the purified target kinase and its specific substrate to the wells.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent to quantify substrate phosphorylation or ATP consumption (e.g., using ADP-Glo™ Kinase Assay).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details a common method to quantify apoptosis in cells treated with the test compound.[3][4][5]

  • Cell Seeding: Seed 1 x 10^5 cells per well in a six-well plate and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[13]

  • Compound Preparation: Prepare a serial two-fold dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., ~5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the 96-well plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A viability indicator like resazurin can be used to aid in the determination.

Conclusion and Future Directions

While a definitive mechanism of action for this compound remains to be elucidated through direct experimental evidence, the available literature on analogous compounds strongly suggests its potential as a multi-target agent with anticancer, antimicrobial, and kinase inhibitory properties. The provided inferred mechanisms, comparative data, and detailed experimental protocols offer a robust framework for initiating a comprehensive investigation into the pharmacological profile of this promising compound.

Future research should focus on:

  • The synthesis and purification of this compound to enable direct biological testing.

  • In vitro screening against a panel of cancer cell lines, microbial strains, and kinases to confirm the inferred activities and determine IC50/MIC values.

  • Detailed mechanistic studies to validate the engagement of the proposed signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for improved potency and selectivity.

References

Potential Therapeutic Targets of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The subject of this guide, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, possesses key structural features—a methoxy group, a nitro group, and an amino group—that suggest a rich potential for therapeutic applications. Based on extensive literature review of analogous compounds, this document explores the most promising therapeutic avenues, including antimicrobial, anticancer, and neuroprotective activities.

Antimicrobial Potential

Benzothiazole derivatives have demonstrated significant antimicrobial properties.[2] The structural components of this compound suggest potential activity against a range of bacterial and fungal pathogens.

Hypothesized Molecular Targets

Based on studies of similar compounds, potential antimicrobial targets could include:

  • DNA Gyrase and Topoisomerase IV: Inhibition of these bacterial enzymes would disrupt DNA replication and lead to cell death.[2]

  • Dihydropteroate Synthase (DHPS): As a key enzyme in the folate biosynthesis pathway, its inhibition would halt bacterial growth.[2]

  • Microbial Cell Wall Synthesis Enzymes: Interference with the synthesis of peptidoglycan or other essential cell wall components.

  • Efflux Pump Inhibition: Blocking the mechanisms by which bacteria expel antimicrobial agents.

Data on Structurally Related Compounds

The following table summarizes the antimicrobial activity of various benzothiazole derivatives, providing a benchmark for the potential efficacy of this compound.

Compound ClassOrganismMIC (µg/mL)Reference
Benzothiazole-N-acetyl-glucosamine conjugatesS. aureus, E. coli6.25[2]
Sulfonamide analogues of benzothiazoleP. aeruginosa, S. aureus, E. coli3.1 - 6.2[2]
Dichloropyrazole-based benzothiazole analoguesGram-positive strains0.0156 - 0.25[2]
Dichloropyrazole-based benzothiazole analoguesGram-negative strains1 - 4[2]
6-Cl-benzothiazole derivativesP. aeruginosa0.06[3]
Thiazolidinone derivativesP. aeruginosa0.10[1]
Experimental Protocols

1.3.1. Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard protocol to determine the MIC of a compound against various microbial strains.

  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive controls (microorganism without the compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

1.3.2. DNA Gyrase Inhibition Assay

  • Utilize a commercial DNA gyrase supercoiling assay kit.

  • Incubate purified bacterial DNA gyrase with relaxed circular DNA substrate in the presence of varying concentrations of the test compound.

  • Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

  • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Visualizations

antimicrobial_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_validation In Vivo Validation start Compound Synthesis (this compound) mic MIC Assay (Bacteria & Fungi) start->mic mbc MBC/MFC Assay mic->mbc dna_gyrase DNA Gyrase Inhibition Assay mbc->dna_gyrase If Active dhps DHPS Inhibition Assay mbc->dhps If Active cell_wall Cell Wall Synthesis Assay mbc->cell_wall If Active animal_model Animal Model of Infection dna_gyrase->animal_model dhps->animal_model cell_wall->animal_model efficacy Efficacy & Toxicity Studies animal_model->efficacy

Antimicrobial Drug Discovery Workflow.

Anticancer Potential

The nitro group in the 6-position of the benzothiazole ring is a key feature suggesting potential utility as a hypoxia-activated prodrug.[4][5] Furthermore, benzothiazole derivatives have been identified as inhibitors of key oncogenic pathways.

Hypothesized Molecular Targets
  • Nitroreductase (NTR): In the hypoxic environment of solid tumors, the nitro group can be reduced by nitroreductase to a cytotoxic amine, leading to targeted cell killing.[5]

  • Forkhead Box M1 (FOXM1): This transcription factor is a critical regulator of cell cycle progression and is often overexpressed in cancer.[6]

  • NRH:Quinone Oxidoreductase 2 (NQO2): Inhibition of NQO2 has been proposed as a strategy to enhance cancer therapies.[7]

  • Receptor Tyrosine Kinases (RTKs): Many benzothiazole derivatives exhibit inhibitory activity against various RTKs involved in cancer cell proliferation and survival.

Data on Structurally Related Compounds
Compound ClassTarget/Cell LineIC50Reference
Benzothiazole-thiazolidine-2,4-dione hybridsFOXM1 (MDA-MB-231 cells)< FDI-6 (standard)[6]
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO225 nM[7]
3',4',5'-trimethoxybenzothiazole analoguesNQO231 - 79 nM[7]
Nitroaromatic Prodrugs (general)Prostate Cancer Cells48.9 - 54.75 µM[4]
Experimental Protocols

2.3.1. Hypoxia-Specific Cytotoxicity Assay

  • Culture cancer cells (e.g., HT-29, MDA-MB-231) in both normoxic (21% O2) and hypoxic (e.g., 1% O2) conditions.

  • Treat cells with a range of concentrations of this compound for 48-72 hours.

  • Assess cell viability using an MTT or CellTiter-Glo assay.

  • A significantly lower IC50 value under hypoxic conditions would indicate hypoxia-selective activity.

2.3.2. FOXM1 Inhibition Assay (Western Blot)

  • Treat FOXM1-overexpressing cancer cells with the test compound for 24-48 hours.

  • Lyse the cells and quantify total protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against FOXM1 and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody and visualize protein bands using chemiluminescence. A decrease in FOXM1 protein levels would indicate inhibition.

Visualizations

anticancer_pathway cluster_hypoxia Hypoxic Tumor Microenvironment cluster_cell Cancer Cell cluster_foxm1 FOXM1 Pathway hypoxia Low Oxygen ntr Nitroreductase (NTR) Activation hypoxia->ntr cytotoxic Cytotoxic Metabolite ntr->cytotoxic prodrug 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine (Prodrug) prodrug->ntr dna_damage DNA Damage cytotoxic->dna_damage apoptosis Apoptosis dna_damage->apoptosis compound 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine foxm1 FOXM1 compound->foxm1 cell_cycle Cell Cycle Progression foxm1->cell_cycle

Potential Anticancer Mechanisms.

Neurodegenerative Disease Potential

The benzothiazole scaffold is present in molecules investigated for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8][9] A notable analogue, 5-nitro-1,2-benzothiazol-3-amine, modulates the aggregation of α-synuclein and tau proteins.[10][11]

Hypothesized Molecular Targets
  • α-Synuclein and Tau Protein Aggregation: The compound may interfere with the misfolding and aggregation of these proteins, which are hallmarks of Parkinson's and Alzheimer's diseases, respectively.[10][11]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain and reduces oxidative stress, offering a therapeutic strategy for Parkinson's disease.[8]

  • Histamine H3 Receptor (H3R): Antagonism of H3R can enhance neurotransmitter release and has been explored for cognitive enhancement in Alzheimer's disease.[9]

  • Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a current standard of care for symptomatic treatment of Alzheimer's disease.[9]

Data on Structurally Related Compounds
Compound ClassTargetKi / IC50Reference
5-nitro-1,2-benzothiazol-3-amine (5-NBA)α-synuclein oligomerizationActive at low µM[10][11]
6-hydroxybenzothiazol-2-carboxamidesMAO-B11 nM[8]
Azepan-1-yl)propyloxy-linked benzothiazoleH3R0.012 µM[9]
Pyrrolidin-1-yl-benzothiazole derivativeAChE6.7 µM[9]
Pyrrolidin-1-yl-benzothiazole derivativeBuChE2.35 µM[9]
Pyrrolidin-1-yl-benzothiazole derivativeMAO-B1.6 µM[9]
Experimental Protocols

3.3.1. Thioflavin T (ThT) Fluorescence Assay for Protein Aggregation

  • Prepare solutions of α-synuclein or tau protein in an appropriate buffer that promotes aggregation.

  • Add varying concentrations of the test compound.

  • Incubate the mixtures at 37°C with continuous agitation.

  • At various time points, add Thioflavin T to aliquots of the samples.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence intensity in the presence of the compound indicates inhibition of fibril formation.

3.3.2. MAO-B Inhibition Assay

  • Utilize a commercially available MAO-B inhibitor screening kit.

  • Incubate recombinant human MAO-B enzyme with the test compound.

  • Add a non-fluorescent MAO-B substrate which is converted to a fluorescent product by the enzyme.

  • Measure the fluorescence intensity over time. A reduction in the rate of fluorescence increase indicates MAO-B inhibition.

Visualizations

neuro_pathway cluster_aggregation Protein Aggregation cluster_maob MAO-B Pathway cluster_h3r H3R Pathway compound 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine oligomers Toxic Oligomers compound->oligomers Inhibition maob MAO-B compound->maob Inhibition h3r Histamine H3 Receptor (Presynaptic) compound->h3r Antagonism monomers α-Synuclein / Tau Monomers monomers->oligomers fibrils Amyloid Fibrils oligomers->fibrils metabolites DOPAC + H2O2 (Oxidative Stress) maob->metabolites dopamine Dopamine dopamine->maob neurotransmitter Neurotransmitter Release (ACh, DA) h3r->neurotransmitter

Potential Neuroprotective Mechanisms.

Conclusion

While further experimental validation is imperative, the structural characteristics of this compound, in conjunction with the extensive biological activities reported for analogous benzothiazole derivatives, strongly suggest its potential as a versatile therapeutic agent. The most promising avenues for investigation lie in its potential as an antimicrobial, a hypoxia-activated anticancer prodrug, and a modulator of neurodegenerative processes. This guide provides a robust framework for initiating a comprehensive drug discovery and development program for this promising compound.

References

A Comprehensive Spectroscopic and Methodological Guide to 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, tailored for researchers, scientists, and professionals in drug development. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the synthesis and characterization of this compound.

Spectroscopic Data

The spectroscopic data for this compound and its closely related analogs are summarized below. Direct experimental data for the title compound is limited, and therefore, data from analogous structures are included to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Note: Specific ¹H NMR peak assignments for the title compound were not explicitly found in the provided search results. A general ¹H NMR spectrum is noted to exist but the detailed data is not provided[1].

¹H and ¹³C NMR Data for Related Benzothiazole Derivatives

To provide context, the following table includes NMR data for structurally similar compounds.

CompoundNucleusChemical Shift (δ) ppmNotes
6-Methoxy-1,3-benzothiazol-2-amine[2]¹H7.47 (d, J=8.7 Hz, 1H), 7.14 (d, J=2.4 Hz, 1H), 6.93 (dd, J=8.7, 2.4 Hz, 1H), 5.41 (bs, 1H, -NH), 3.81 (s, 3H, -OCH₃)Aromatic and amine protons
¹³C166.2 (S-C=N), 145.1, 138.6, 126.5, 124.6, 121.4, 116.5, 56.8 (-OCH₃)Aromatic and functional group carbons
2-Amino-6-nitrobenzothiazole[3]¹H5.44 (s, 2H, NH₂), 7.4-7.5 (d, 2H, Ar-H), 7.71 (s, 1H, Ar-H)In CDCl₃
¹³C119, 120.9, 125.15, 126.07, 133.1, 152.15, 167.75In DMSO-d₆
Infrared (IR) Spectroscopy Data

Direct IR data for this compound was not found. The table below presents characteristic IR absorption bands for related benzothiazole structures.

CompoundWavenumber (cm⁻¹)Functional Group Assignment
6-Methoxy-1,3-benzothiazol-2-amine[2]3389N-H stretch (amine)
2733C-S stretch
1644C=N stretch
1585C=C stretch (aromatic)
1442C-N stretch
2-Amino-6-nitrobenzothiazole[3]3315, 3012, 2835N-H, C-H stretches
1580C=C stretch (aromatic)
1476NO₂ asymmetric stretch
1261C-N stretch
Mass Spectrometry (MS) Data

The exact mass and mass spectrometry data for this compound are presented below, with additional data from related compounds for comparison.

CompoundTechniquem/z (relative abundance %)Notes
This compound Calculated Exact Mass: 225.02 C₈H₇N₃O₃S
6-Methoxy-1,3-benzothiazol-2-amine[2][4]EIMS (70 eV)180 (51%)[M]⁺
N-benzylidene-6-nitro[d]thiazol-2-amine[5]MS284.1[M+1]⁺
4-Nitro-1,3-benzothiazol-2-amine[6]MS (GC)195[M]⁺

Experimental Protocols

The synthesis of this compound typically involves a two-step process: the formation of the benzothiazole core followed by nitration.

Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate)
  • Reaction Setup : A mixture of p-anisidine and potassium thiocyanate is prepared in glacial acetic acid and stirred at room temperature.

  • Bromination : A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture over a period of 20 minutes, maintaining a low temperature.

  • Reaction Progression : The mixture is stirred for approximately 21 hours at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Workup : The reaction mixture is poured into cold ammonium hydroxide to neutralize the acid and precipitate the product. The crude product is then extracted with an organic solvent such as ethyl acetate.

  • Purification : The organic phase is washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield pure 6-Methoxy-1,3-benzothiazol-2-amine[7][8].

Nitration to this compound
  • Preparation of Nitrating Mixture : A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C[8].

  • Dissolution of Intermediate : The synthesized 6-Methoxy-1,3-benzothiazol-2-amine is dissolved in a minimal amount of concentrated sulfuric acid, ensuring the temperature is kept low (0-5 °C)[7][8].

  • Nitration Reaction : The solution of the benzothiazole derivative is added dropwise to the cold nitrating mixture. The temperature must be strictly maintained below 10°C to prevent the formation of unwanted isomers[7][8].

  • Reaction Monitoring : The reaction is stirred at a low temperature for 1-2 hours. TLC can be used to monitor the completion of the reaction[8].

  • Product Precipitation : The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate[7][8].

  • Isolation and Purification : The precipitate is collected by filtration, washed thoroughly with cold water, and dried. Further purification is achieved by column chromatography followed by recrystallization from a suitable solvent like ethanol to obtain the final product, this compound[7].

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization p_anisidine p-Anisidine intermediate 6-Methoxy-1,3-benzothiazol-2-amine p_anisidine->intermediate 1. KSCN, AcOH 2. Br₂, AcOH kscn Potassium Thiocyanate kscn->intermediate final_product This compound intermediate->final_product Nitration nitrating_mixture HNO₃ / H₂SO₄ nitrating_mixture->final_product column_chromatography Column Chromatography final_product->column_chromatography recrystallization Recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ir IR Spectroscopy recrystallization->ir ms Mass Spectrometry recrystallization->ms column_chromatography->recrystallization

Caption: Workflow for synthesis and characterization.

References

The Advent of Nitrobenzothiazoles: A Legacy of Discovery and a Future of Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitrobenzothiazole scaffold, a heterocyclic aromatic compound bearing a nitro group, has carved a significant niche in the landscape of medicinal chemistry. From its early exploration as intermediates in dye synthesis to its current prominence in the development of novel therapeutics, the journey of nitrobenzothiazoles is one of scientific curiosity and expanding pharmacological potential. This technical guide provides a comprehensive overview of the discovery, history, and core methodologies associated with nitrobenzothiazole compounds, offering a valuable resource for professionals engaged in drug discovery and development.

A Historical Perspective: From Dyestuffs to Drug Scaffolds

The history of benzothiazoles is intrinsically linked to the burgeoning dye industry of the late 19th and early 20th centuries. The initial synthesis of the benzothiazole core laid the groundwork for the later introduction of various functional groups, including the nitro moiety. The direct nitration of 2-aminobenzothiazole was an early method, though it often resulted in a mixture of isomers.[1] A significant advancement came with the selective synthesis of specific isomers, such as 2-amino-6-nitrobenzothiazole, by nitrating acylated 2-aminobenzothiazoles, which provided a higher yield of the desired 6-nitro isomer.[1] This seemingly subtle development was crucial, as the position of the nitro group on the benzothiazole ring profoundly influences the molecule's electronic properties and, consequently, its biological activity.[2]

The transition of nitrobenzothiazoles from industrial chemicals to pharmacologically relevant molecules was propelled by the discovery of their diverse biological activities. Researchers began to uncover their potential as antimicrobial, anticancer, and anti-inflammatory agents, sparking a wave of synthetic exploration and biological evaluation that continues to this day.[3][4][5]

Core Synthesis Methodologies: Building the Nitrobenzothiazole Scaffold

The synthesis of nitrobenzothiazole derivatives is a cornerstone of their study and application. Several key methods have been established, each with its own advantages and applications.

Synthesis of 2-Amino-6-nitrobenzothiazole

A foundational precursor for many nitrobenzothiazole-based therapeutics is 2-amino-6-nitrobenzothiazole. Two primary, well-documented protocols for its synthesis are the nitration of 2-aminobenzothiazole and the cyclization of a substituted aniline.

Protocol 1: Nitration of 2-Aminobenzothiazole [6][7][8]

This method involves the direct nitration of the pre-formed benzothiazole ring.

  • Step 1: Dissolution: 2-aminobenzothiazole (0.157 mol) is dissolved in 36 mL of sulfuric acid, with the temperature maintained below 5°C under vigorous stirring.[6][7][8]

  • Step 2: Nitration: 19 mL of nitric acid is added dropwise to the solution, ensuring the temperature does not exceed 20°C.[6][7][8]

  • Step 3: Reaction: The mixture is stirred for 4-5 hours to allow the reaction to proceed to completion.[7][8]

  • Step 4: Precipitation and Neutralization: The reaction mixture is poured over ice, leading to the precipitation of the product. The solution is then neutralized with aqueous ammonia, resulting in a slightly orange solid.[7][8]

  • Step 5: Purification: The crude product is collected by filtration, washed with water, and recrystallized from ethanol to yield pure 2-amino-6-nitrobenzothiazole.[6][7][8]

Protocol 2: From 3-Chloro-4-nitro-aniline [6]

This approach builds the thiazole ring onto a pre-nitrated aniline derivative.

  • Step 1: Initial Reaction: 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 3-chloro-4-nitro-aniline are added to 20 mL of cooled glacial acetic acid at room temperature.[6]

  • Step 2: Bromination: A solution of 1.6 mL of bromine in 6 mL of glacial acetic acid is added dropwise while maintaining the temperature with a freezing mixture.[6]

  • Step 3: Work-up: Further processing, including neutralization and purification, yields the desired 2-amino-nitrobenzothiazole derivative.

Synthesis of Schiff Base Derivatives

The 2-amino group of 2-amino-6-nitrobenzothiazole is a versatile handle for further functionalization, most notably through the formation of Schiff bases.

General Protocol for Schiff Base Synthesis [6][8]

  • Step 1: Condensation: An equimolar amount of 2-amino-6-nitrobenzothiazole and a substituted aldehyde are refluxed in a suitable solvent, such as ethanol.[6][8]

  • Step 2: Catalysis: A catalytic amount of glacial acetic acid is added to facilitate the reaction.[6][8]

  • Step 3: Monitoring and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with ethanol, and recrystallized to yield the pure Schiff base.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data for representative nitrobenzothiazole compounds, including their synthesis and biological activity.

CompoundSynthesis MethodReagentsSolventYield (%)Melting Point (°C)Reference
2-Amino-6-nitrobenzothiazole Nitration of 2-acetylaminobenzothiazole2-acetylaminobenzothiazole, Nitric acid, Sulfuric acid--248-250[1]
N-benzylidene-6-nitro[d]thiazol-2-amine Schiff Base Condensation2-amino-6-nitrobenzothiazole, BenzaldehydeEthanol64278-280[8]
CompoundBiological ActivityTarget/AssayIC50 / Zone of InhibitionReference
Nitrobenzothiazole Inhibitor Anti-tubercularM. tuberculosis ATP Phosphoribosyl Transferase (HisG)-[9]
2-substituted benzothiazole with nitro group AnticancerHepG2 cell lineIC50 at 48h: 29.63 µM[5]
2, 6-disubstituted-BTA (sulphonamide scaffold) AnticancerMCF-7 cell lineIC50: 34.5 µM[4]
2, 6-disubstituted-BTA (sulphonamide scaffold) AnticancerHeLa cell lineIC50: 44.15 µM[4]
2, 6-disubstituted-BTA (sulphonamide scaffold) AnticancerMG63 cell lineIC50: 36.1 µM[4]

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for advancing research. The following sections provide methodologies for key assays used in the evaluation of nitrobenzothiazole compounds.

Antimicrobial Screening: Agar Diffusion Method[6]

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a compound.

  • 1. Media Preparation: Prepare nutrient agar plates according to the manufacturer's instructions.

  • 2. Inoculation: Inoculate the sterile agar plates with a standardized suspension of the test microorganism.

  • 3. Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • 4. Compound Application: Add a defined concentration of the synthesized nitrobenzothiazole compound (dissolved in a suitable solvent like DMSO) to each well.

  • 5. Incubation: Incubate the plates at 37°C for 24 hours.

  • 6. Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) to determine the antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The biological effects of nitrobenzothiazole compounds are underpinned by their interaction with specific cellular targets and the subsequent modulation of signaling pathways.

Anticancer Mechanism: Inhibition of the NF-κB/COX-2/iNOS Pathway

In hepatocellular carcinoma cells (HepG2), certain 2-substituted nitrobenzothiazole derivatives have been shown to exert their anticancer effects by suppressing the NF-κB/COX-2/iNOS signaling pathway.[5] This pathway is crucial for inflammation-mediated cancer progression.

NFkB_Pathway Nitrobenzothiazole Nitrobenzothiazole Derivative NFkB NF-κB Nitrobenzothiazole->NFkB Inhibits Apoptosis Apoptosis Nitrobenzothiazole->Apoptosis Induces COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Inflammation Inflammation COX2->Inflammation iNOS->Inflammation Proliferation Cell Proliferation & Survival Inflammation->Proliferation

Caption: Inhibition of the NF-κB pathway by nitrobenzothiazole derivatives.

Anti-tubercular Mechanism: Targeting ATP Phosphoribosyl Transferase (HisG)

Nitrobenzothiazole scaffolds have been identified as potent inhibitors of Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), an essential enzyme in the histidine biosynthesis pathway.[9] By inhibiting this enzyme, these compounds disrupt a critical metabolic process, leading to bacterial cell death.

HisG_Inhibition Nitrobenzothiazole Nitrobenzothiazole Inhibitor HisG M. tuberculosis ATP Phosphoribosyl Transferase (HisG) Nitrobenzothiazole->HisG Inhibits Histidine_Biosynthesis Histidine Biosynthesis HisG->Histidine_Biosynthesis Bacterial_Growth Bacterial Growth & Survival Histidine_Biosynthesis->Bacterial_Growth

Caption: Inhibition of HisG by nitrobenzothiazole compounds.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel nitrobenzothiazole-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Experimental_Workflow Synthesis Synthesis of Nitrobenzothiazole Derivatives Purification Purification & Characterization (TLC, M.P., NMR, IR, MS) Synthesis->Purification Screening Biological Screening (e.g., Antimicrobial Assay) Purification->Screening Hit_ID Hit Identification & Lead Optimization Screening->Hit_ID Hit_ID->Synthesis SAR Studies Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Hit_ID->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

Caption: General experimental workflow for nitrobenzothiazole drug discovery.

Conclusion and Future Directions

The field of nitrobenzothiazole research has evolved significantly from its origins in synthetic chemistry to become a vibrant area of drug discovery. The versatility of the nitrobenzothiazole scaffold, coupled with the ability to rationally design and synthesize derivatives with tailored properties, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on elucidating the mechanisms of action of these compounds in greater detail, exploring new therapeutic applications, and optimizing their pharmacokinetic and pharmacodynamic profiles to develop safer and more effective drugs. The in-depth understanding of the synthesis, biological activity, and mechanisms of action presented in this guide provides a solid foundation for researchers to build upon in this exciting and promising area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, a compound of interest for researchers in drug development. The synthesis is a two-step process commencing with the formation of a 2-aminobenzothiazole intermediate, followed by a regioselective nitration. Careful control of reaction conditions, particularly temperature, is critical for a successful synthesis and to minimize the formation of unwanted isomers. This protocol is based on established laboratory procedures.

Note: The synthesis protocol detailed below is for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, as this is the compound for which synthesis methodologies are well-documented in scientific literature. Researchers interested in the specific isomer 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine may need to adapt this protocol or develop an alternative synthetic route.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on the purity of reagents and the precise execution of the experimental protocol.

Reaction StepProductTypical Yield Range
Step 1: Thiocyanation/Cyclization of p-anisidine6-Methoxy-1,3-benzothiazol-2-amine70-85%
Step 2: Nitration of the benzothiazole intermediate6-Methoxy-4-nitro-1,3-benzothiazol-2-amine40-60%
Overall Final Product 30-50%

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine

This procedure outlines the formation of the key intermediate from p-anisidine.

Materials:

  • p-Anisidine

  • Potassium thiocyanate (anhydrous)

  • Glacial acetic acid

  • Bromine

  • Ammonium hydroxide solution (cold)

  • Ethyl acetate

  • Ethanol

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Dropping funnel

  • Vacuum filtration apparatus

  • Beakers

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid. Stir the mixture at room temperature (20°C) for approximately 10 minutes.[1][2]

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Cool the flask containing the p-anisidine mixture in an ice bath to 0-5°C.[3]

  • Slowly add the bromine solution dropwise to the reaction mixture over a period of 20 minutes, ensuring the temperature is maintained below 10°C.[1][2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 20-24 hours.[1][2][3]

  • Pour the reaction mixture into a beaker containing a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.[1][2][3]

  • Extract the product with ethyl acetate. The organic phase should be washed with water, dried, and filtered. The solvent is then removed under reduced pressure.[1][2]

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.[1][3]

Step 2: Synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

This procedure details the nitration of the intermediate synthesized in Step 1.

Materials:

  • 6-Methoxy-1,3-benzothiazol-2-amine (from Step 1)

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

  • Cold water

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Dropping funnel

  • Vacuum filtration apparatus

  • Beakers

  • TLC (Thin Layer Chromatography) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath to 0°C.[3]

  • In a separate flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid, ensuring the temperature remains low.[3]

  • Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise. It is crucial to maintain the reaction temperature below 10°C throughout the addition.[3]

  • Stir the reaction mixture at this low temperature for 1-2 hours. Monitor the progress of the reaction by TLC.[3]

  • Once the reaction is complete, carefully pour the mixture onto crushed ice. This will cause the product to precipitate.[3]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water until the filtrate is neutral.[3]

  • Dry the purified product. For further purification, recrystallization from ethanol can be performed.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Nitration p_anisidine p-Anisidine reaction1 Thiocyanation/ Cyclization p_anisidine->reaction1 kscn Potassium Thiocyanate kscn->reaction1 br2 Bromine br2->reaction1 acetic_acid Acetic Acid acetic_acid->reaction1 intermediate 6-Methoxy-1,3-benzothiazol-2-amine reaction2 Nitration intermediate->reaction2 Intermediate Product reaction1->intermediate nitric_acid Conc. Nitric Acid nitric_acid->reaction2 sulfuric_acid Conc. Sulfuric Acid sulfuric_acid->reaction2 final_product 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine reaction2->final_product

Caption: Workflow for the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

References

Synthesis of Benzothiazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The protocols outlined below cover conventional heating methods, microwave-assisted synthesis, and green chemistry approaches, offering researchers a selection of methodologies to suit different laboratory settings and research goals.

Core Synthetic Approach: Condensation of 2-Aminothiophenol

The most prevalent and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol with various electrophilic partners.[3] This approach allows for the introduction of a diverse array of substituents at the 2-position, which is a key strategy for modulating the biological activity of the resulting compounds.

General Experimental Workflow

The synthesis of benzothiazole derivatives typically follows a straightforward workflow, from the reaction of starting materials to the purification and characterization of the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product A 2-Aminothiophenol C Mixing & Reaction (Conventional Heating or Microwave) A->C B Aldehyde / Carboxylic Acid / Acyl Chloride B->C D Cooling & Precipitation C->D E Filtration D->E F Washing E->F G Recrystallization or Column Chromatography F->G H Pure Benzothiazole Derivative G->H I Characterization (NMR, IR, MS, MP) H->I

Caption: General experimental workflow for the synthesis of benzothiazole derivatives.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Arylbenzothiazoles from Aldehydes

This protocol describes a classic method for synthesizing 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde under reflux conditions.[4]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminothiophenol (10 mmol, 1.25 g) and the desired aromatic aldehyde (10 mmol).

  • Add 20 mL of ethanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 2-8 hours with continuous stirring.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 9:1).

  • Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution as a solid.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-arylbenzothiazole derivative.[4][5]

  • Dry the purified crystals under vacuum.

  • Characterize the final product by determining its melting point and using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles from Aldehydes

Microwave-assisted synthesis offers a significant acceleration of reaction times and often leads to higher yields compared to conventional heating.[6][7]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Acetic acid (catalytic amount) or an ionic liquid (e.g., [pmIm]Br)[7][8]

  • Microwave reactor with appropriate reaction vessels

  • Magnetic stirrer

  • Ethanol (for work-up)

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-aminothiophenol (1 mmol, 0.125 g) and the aromatic aldehyde (1 mmol).

  • For a solvent-free reaction, add a catalytic amount of acetic acid. Alternatively, an ionic liquid can be used as the reaction medium.[7][8]

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture for 3-10 minutes at a power and temperature appropriate for the specific reactants and microwave system (e.g., 160 W, 85 °C).[1]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • If the reaction was performed neat, add a small amount of ethanol to the solidified product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or another suitable solvent to yield the pure 2-arylbenzothiazole.[5]

  • Dry the purified product and characterize it as described in Protocol 1.

Protocol 3: Green Synthesis of 2-Arylbenzothiazoles in Glycerol

This protocol utilizes glycerol as a green, biodegradable, and recyclable solvent, avoiding the need for a catalyst and operating at ambient temperature.[9]

Materials:

  • 2-Aminothiophenol

  • Aromatic aldehyde

  • Glycerol

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Water

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, add 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) to glycerol (5 mL).[9]

  • Stir the mixture vigorously at room temperature. Reaction times can vary from 30 minutes to several hours depending on the specific aldehyde used.[9]

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water to remove the glycerol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.[9]

  • Dry the product and characterize it.

Protocol 4: Microwave-Assisted Synthesis from Carboxylic Acids

This method provides an alternative route to 2-substituted benzothiazoles, starting from carboxylic acids.[10]

Materials:

  • 2-Aminothiophenol

  • Carboxylic acid (aromatic or aliphatic)

  • Lawesson's reagent or another suitable promoter[8]

  • Microwave reactor

  • Purification reagents (as needed for column chromatography or recrystallization)

Procedure:

  • In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol), the carboxylic acid (1 mmol), and Lawesson's reagent (0.5 mmol).[8]

  • Seal the vessel and irradiate in the microwave reactor for 3-4 minutes.[10][11]

  • After cooling, dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

  • Purify the product. This may require column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, as direct crystallization may be more challenging depending on the side products from the promoter.[12]

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Characterize the final product.

Quantitative Data Summary

The choice of synthetic method significantly impacts reaction time and yield. The following tables summarize representative data for the synthesis of various benzothiazole derivatives.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 2-Arylbenzothiazoles [4]

AldehydeMethodReaction TimeYield (%)
BenzaldehydeConventional5 h82
BenzaldehydeMicrowave6 min94
4-ChlorobenzaldehydeConventional2 h85
4-ChlorobenzaldehydeMicrowave3 min96
4-MethoxybenzaldehydeConventional8 h78
4-MethoxybenzaldehydeMicrowave8 min92

Table 2: Green Synthesis of 2-Arylbenzothiazoles in Glycerol at Room Temperature [9]

AldehydeReaction TimeYield (%)Melting Point (°C)
Benzaldehyde0.5 h92112-113
4-Methoxybenzaldehyde4 h90126-128
4-Chlorobenzaldehyde2 h88115-117
2-Hydroxybenzaldehyde5 h80123-124

Table 3: Characterization Data for 2-Phenylbenzothiazole [9][13][14][15][16][17]

PropertyValue
Molecular FormulaC₁₃H₉NS
Molecular Weight211.28 g/mol
AppearanceWhite to light yellow solid
Melting Point111-113 °C
Purity>97%

Biological Activity and Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2][18][19][20]

G cluster_pathways Key Oncogenic Signaling Pathways cluster_outcomes Cellular Outcomes STAT3 STAT3 Pathway Proliferation Decreased Proliferation STAT3->Proliferation Apoptosis Increased Apoptosis STAT3->Apoptosis Metastasis Inhibition of Metastasis STAT3->Metastasis AKT PI3K/AKT Pathway AKT->Proliferation AKT->Apoptosis AKT->Metastasis ERK RAS/MEK/ERK Pathway ERK->Proliferation ERK->Apoptosis ERK->Metastasis Benzothiazole Benzothiazole Derivatives Benzothiazole->STAT3 Inhibition Benzothiazole->AKT Inhibition Benzothiazole->ERK Inhibition

Caption: Inhibition of key cancer signaling pathways by benzothiazole derivatives.

References

Application Notes and Protocols: In Vitro Testing of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the anticancer potential of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine. This document outlines the methodologies for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression in cancer cell lines.

Introduction

Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to target various biological pathways involved in cancer cell proliferation, survival, and metastasis.[2][4] this compound is a novel benzothiazole derivative with potential as an anticancer agent. This document details the in vitro protocols to characterize its efficacy and preliminary mechanism of action against various cancer cell lines.

Summary of Quantitative Data

The following table summarizes the key quantitative data obtained from in vitro assays of this compound. Note: As specific data for this compound is not publicly available, the table is presented as a template for researchers to populate with their experimental results.

Cancer Cell LineAssay TypeParameterValue (µM)
e.g., MCF-7 (Breast)MTT AssayIC50 (48h)User Data
e.g., A549 (Lung)MTT AssayIC50 (48h)User Data
e.g., C6 (Glioblastoma)MTT AssayIC50 (48h)User Data
e.g., PANC-1 (Pancreatic)MTT AssayIC50 (48h)User Data
e.g., MCF-7 (Breast)Annexin V/PI% Apoptotic Cells (at IC50)User Data
e.g., A549 (Lung)Annexin V/PI% Apoptotic Cells (at IC50)User Data
e.g., MCF-7 (Breast)Cell Cycle Analysis% G2/M Arrest (at IC50)User Data
e.g., A549 (Lung)Cell Cycle Analysis% G2/M Arrest (at IC50)User Data

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, C6, PANC-1)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the cells with the compound for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Figure 1: Experimental workflow for the MTT assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[8][9]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Apoptosis_Detection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed cells in 6-well plates B Treat with compound (IC50) for 24/48h A->B C Harvest and wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Figure 2: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[11]

  • After fixation, wash the cells with PBS and resuspend the pellet in 1 mL of PBS.

  • Add 100 µL of RNase A and incubate for 30 minutes at 37°C.[11]

  • Add 400 µL of Propidium Iodide and incubate for 15-30 minutes at room temperature in the dark.[11][12]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway Involvement

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[2][4] One of the most critical pathways in cell survival, proliferation, and resistance to apoptosis is the PI3K/Akt pathway.[13][14][15] It is plausible that this compound may modulate this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates/Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation mTOR->Proliferation Compound 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Figure 3: Potential inhibition of the PI3K/Akt signaling pathway.

Further investigation using techniques such as Western blotting to assess the phosphorylation status of key proteins like Akt and its downstream targets would be necessary to confirm the involvement of this pathway.

References

Protocol for Evaluating the Anticancer Activity of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. Derivatives of benzothiazole have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for tumor progression.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of novel benzothiazole compounds, intended to guide researchers in the systematic assessment of these promising therapeutic agents.

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the anticancer activity of benzothiazole compounds, from initial cytotoxicity screening to the elucidation of the mechanism of action.

experimental_workflow Experimental Workflow for Anticancer Evaluation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies MTT_assay MTT Assay (Cytotoxicity Screening) Apoptosis_assay Apoptosis Assay (Annexin V-FITC) MTT_assay->Apoptosis_assay Active Compounds Cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) MTT_assay->Cell_cycle_analysis Active Compounds Western_blot Western Blot Analysis (Protein Expression) Apoptosis_assay->Western_blot Cell_cycle_analysis->Western_blot signaling_pathways Potential Signaling Pathways Targeted by Benzothiazole Compounds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Benzothiazole Benzothiazole Compound Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->mTOR Inhibition Benzothiazole->ERK Inhibition Benzothiazole->STAT3 Inhibition

References

Application Notes and Protocols for the Quantification of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to molecules with a broad spectrum of biological activities.[1][2] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for structurally related benzothiazole and nitroaromatic compounds.[3]

Analytical Methods Overview

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.[3]

  • HPLC-UV: This method is robust, cost-effective, and widely accessible, making it suitable for routine quality control and quantification in simpler matrices.

  • LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex samples, such as biological fluids, and for detecting trace levels of the analyte.[4][5]

The following sections provide detailed protocols and comparative performance data for both proposed methods.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method describes a reversed-phase HPLC-UV protocol for the quantitative analysis of this compound.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Standards & Samples Stock->Working Serial Dilution Injection Inject 10 µL onto C18 Column Working->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 320 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to obtain a theoretical concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Summary (Representative Data):

The following table summarizes the typical performance characteristics expected from this validated HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from blank matrix

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly sensitive and selective protocol for the quantification of this compound, suitable for complex matrices and low-level detection.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap Injection Inject 5 µL onto UPLC Column Evap->Injection Separation Gradient Elution Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Integrate Analyte/IS Peak Area Ratio Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Experimental Protocol

1. Instrumentation and Conditions:

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Ion Source Temperature: 350°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 226.1 m/z → Q3: 180.1 m/z (quantifier), 152.1 m/z (qualifier)

    • Internal Standard (e.g., Riluzole-d3): Q1: 238.1 m/z → Q3: 172.1 m/z

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50% acetonitrile in water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., for Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard working solution.

    • Perform a solid-phase extraction (SPE) to clean up the sample.[1]

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

4. Method Validation Summary (Representative Data):

The following table summarizes the typical performance characteristics expected from this validated LC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 97.2% - 103.5%
Precision (% RSD) < 5.0%
Matrix Effect Monitored and compensated by internal standard

Comparative Summary of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity ModerateHigh
Matrix Tolerance LowerHigher
Instrumentation Cost LowerHigher
Typical Application Routine QC, purity analysisBioanalysis, trace impurity detection

Conclusion

The choice between the HPLC-UV and LC-MS/MS methods for the quantification of this compound should be based on the specific analytical needs. The HPLC-UV method is well-suited for routine analysis of bulk materials and simple formulations where high sensitivity is not required. The LC-MS/MS method is the preferred choice for applications demanding high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies. Both methods, when properly validated, can provide accurate and reliable quantitative data. Rigorous validation according to ICH guidelines is essential to ensure data integrity.[6]

References

Application Notes and Protocols for Determining the Biological Activity of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] These activities include antimicrobial, antiproliferative, and kinase inhibition properties.[1][3][4] 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a novel compound belonging to this class. Its biological activities have not been extensively characterized. These application notes provide a series of detailed protocols to screen for potential anticancer and kinase inhibitory effects of this compound, enabling researchers to elucidate its mechanism of action and therapeutic potential.

Application Note 1: In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Therefore, determining the effect of this compound on a panel of protein kinases can reveal its potential as a targeted therapy. A luminescence-based kinase assay that quantifies ADP production is a common method for this purpose.[5]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound can be summarized as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase A1.50.005
Kinase B25.00.010
Kinase C>1000.020
Kinase D0.80.002
Kinase E75.00.015
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the in vitro activity of a specific kinase in the presence of the test compound.

Materials:

  • This compound

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (or similar)[5]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[5]

    • Prepare a "no inhibitor" control using only DMSO.[5]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.[5]

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[5]

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[5]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[5]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[5]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualization: Generic Kinase Signaling Pathway

G cluster_0 cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Phosphorylation Transcription Factors Transcription Factors Signaling Proteins->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->Receptor Tyrosine Kinase Inhibition

Caption: A diagram of a generic kinase signaling pathway.

Application Note 2: Cell Viability and Cytotoxicity Assay

Assessing the effect of a compound on cell viability is a critical first step in drug discovery to determine its cytotoxic potential. The MTT assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Data Presentation: Cytotoxicity Profile

The cytotoxic effect of this compound can be presented as IC50 values against various cancer cell lines.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
HeLa (Cervical Cancer)12.50.8
MCF-7 (Breast Cancer)28.31.2
A549 (Lung Cancer)8.70.5
HepG2 (Liver Cancer)45.12.5
Experimental Protocol: MTT Cell Viability Assay

This protocol provides a general guideline for performing an MTT assay. Optimization for specific cell lines may be required.[6]

Materials:

  • This compound

  • Cell line(s) of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with DMSO at the same concentration as the highest compound concentration) to the respective wells.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[6]

  • Formazan Solubilization:

    • Carefully remove the culture medium without disturbing the formazan crystals.[6]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix gently on a plate shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualization: MTT Assay Workflow

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent 24-72h Incubation Incubate Incubate Add MTT Reagent->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add Solubilization Solution Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance 570 nm

Caption: A workflow diagram of the MTT cell viability assay.

Application Note 3: Apoptosis Induction Assay

Inducing apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs.[8] The activation of executioner caspases, such as Caspase-3 and Caspase-7, is a hallmark of apoptosis.[8] A luminescence-based assay can be used to measure the activity of these caspases.

Data Presentation: Apoptosis Induction

The ability of this compound to induce apoptosis can be quantified by the fold increase in Caspase-3/7 activity compared to an untreated control.

TreatmentConcentration (µM)Fold Increase in Caspase-3/7 Activity
Untreated Control-1.0
This compound52.5
This compound104.8
This compound258.2
Staurosporine (Positive Control)110.5
Experimental Protocol: Caspase-3/7 Activity Assay (Luminescence-Based)

This protocol describes a method for the sensitive detection of Caspase-3/7 activity in cultured cells.

Materials:

  • This compound

  • Cell line(s) of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a positive control (e.g., staurosporine). Include an untreated control.

    • Incubate for the desired treatment period.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]

    • Allow the plate and the reagent to equilibrate to room temperature.[9]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation and Measurement:

    • Mix the contents of the wells gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[9]

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the fold increase in caspase activity by dividing the luminescence of the treated samples by the luminescence of the untreated control.

Visualization: Intrinsic Apoptosis Pathway

G cluster_0 cluster_1 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apaf-1, Cytochrome c, Pro-Caspase-9 Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis This compound This compound This compound->Cellular Stress Induction

Caption: A diagram of the intrinsic apoptosis signaling pathway.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on kinase activity, cell viability, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Further investigation into its mechanism of action can be guided by the results of these foundational assays.

References

Application Notes and Protocols: 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is a substituted benzothiazole derivative of significant interest in medicinal chemistry. The benzothiazole scaffold is a prominent heterocyclic core structure found in a variety of pharmacologically active compounds.[1] The presence of a methoxy group and a nitro group on the benzothiazole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.[2][3] This document provides a detailed overview of the potential applications of this compound, including proposed synthesis, potential biological activities, and relevant experimental protocols. While specific data for this exact isomer is limited, the information presented is extrapolated from studies on closely related analogues.[2]

Chemical Properties

PropertyValue
Molecular Formula C₈H₇N₃O₃S
Molecular Weight 225.23 g/mol
CAS Number 16586-52-0
Appearance Expected to be a crystalline solid
Purity Min. 95% for research applications

Potential Medicinal Chemistry Applications

Derivatives of 2-aminobenzothiazole are well-documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The introduction of nitro and methoxy substituents can significantly influence these activities.

Anticancer Activity

Nitro-substituted benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5] The proposed mechanism of action for many anticancer benzothiazoles involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[2] The methoxy group can further enhance this activity.

Antimicrobial Activity

Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown promising activity against both Gram-positive and Gram-negative bacteria.[6] The antimicrobial efficacy is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Data Presentation: Biological Activity of Analogous Compounds

The following tables summarize the biological activity of structurally related nitro- and methoxy-substituted benzothiazole derivatives to provide a predictive framework for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Human epidermoid carcinoma)1-4 (concentration dependent)[7]
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA549 (Human non-small cell lung cancer)1-4 (concentration dependent)[7]
6-Fluoro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineNot specifiedNot specified[7]
Substituted 2-(4-aminophenyl)benzothiazolesMCF-7, MDA 468 (Human breast cancer)Nanomolar range[8]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

CompoundMicroorganismZone of Inhibition (mm)Reference
Schiff base of 6-nitrobenzo[d]thiazol-2-amineStaphylococcus aureusNot specified[6]
Schiff base of 6-nitrobenzo[d]thiazol-2-amineEscherichia coliNot specified[6]
6-substituted 2-aminobenzothiazole derivativesCandida albicansMIC: 4-8 µg/mL[9]

Experimental Protocols

Synthesis of this compound (Proposed)

Materials:

  • 3-methoxy-5-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate

Procedure:

  • Dissolve 3-methoxy-5-nitroaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Stir the mixture at room temperature.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over 20 minutes.

  • Continue stirring the reaction mixture for 21 hours at room temperature.

  • Pour the reaction mixture into a cold solution of ammonium hydroxide to precipitate the product.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

G cluster_synthesis Proposed Synthesis Workflow Start 3-methoxy-5-nitroaniline + KSCN in Acetic Acid Step1 Addition of Bromine in Acetic Acid Start->Step1 Step2 Stirring at Room Temperature (21 hours) Step1->Step2 Step3 Precipitation with Ammonium Hydroxide Step2->Step3 Step4 Extraction with Ethyl Acetate Step3->Step4 Step5 Purification by Recrystallization Step4->Step5 End This compound Step5->End

Proposed synthesis workflow.
In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

G cluster_mtt MTT Assay Workflow Start Seed cells in 96-well plate Step1 Treat with compound Start->Step1 Step2 Incubate for 48-72h Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate for 3-4h Step3->Step4 Step5 Solubilize formazan Step4->Step5 End Measure Absorbance at 570 nm Step5->End

MTT assay workflow.
Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Postulated Signaling Pathway in Cancer

Based on the known mechanisms of action of similar benzothiazole derivatives, it is postulated that this compound may exert its anticancer effects by inhibiting protein kinases such as AKT and ERK, which are key components of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways, respectively. These pathways are critical for regulating cell proliferation, survival, and apoptosis.

G cluster_pathway Postulated Anticancer Signaling Pathway Compound 4-Methoxy-6-nitro-1,3- benzothiazol-2-amine AKT AKT Compound->AKT Inhibition ERK ERK Compound->ERK Inhibition PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed based on the known biological activities of structurally related benzothiazole compounds. The specific compound, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, is a positional isomer of the more extensively studied 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. The experimental designs and expected outcomes are extrapolated from existing literature on similar molecules and should be considered hypothetical until validated by empirical data.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and neuroprotective effects. The introduction of a nitro group and a methoxy group to the benzothiazole scaffold can significantly modulate its biological properties. This document outlines potential applications and detailed experimental protocols for investigating the biological activity of this compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇N₃O₃S[1]

  • Molecular Weight: 225.23 g/mol [1]

Potential Applications & Experimental Overviews

Based on the activities of related nitro- and methoxy-substituted benzothiazoles, the following areas of investigation are proposed for this compound.

Antimicrobial Activity Screening

Many benzothiazole derivatives exhibit potent antimicrobial properties. The nitro group, in particular, is a common feature in antimicrobial compounds.

Experimental Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound against a panel of pathogenic bacteria and fungi.

Anticancer Activity Evaluation

Substituted benzothiazoles have been investigated for their cytotoxic effects against various cancer cell lines.

Experimental Objective: To assess the in vitro antiproliferative activity of the compound against selected human cancer cell lines and determine its IC₅₀ (half-maximal inhibitory concentration).

Neuroprotective Effects Assessment

Certain 2-aminobenzothiazoles, such as Riluzole, have demonstrated neuroprotective properties.[2]

Experimental Objective: To evaluate the potential of the compound to protect neuronal cells from oxidative stress-induced cell death.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is an adapted method based on the synthesis of the related isomer, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.[3][4] The regioselectivity of the nitration step is crucial and may require optimization to favor the desired 4-methoxy-6-nitro isomer.

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate)

This intermediate is synthesized from p-anisidine.[2]

  • Materials: p-anisidine, potassium thiocyanate, glacial acetic acid, bromine, ammonium hydroxide, ethyl acetate, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.

    • Pour the reaction mixture into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from ethanol to obtain pure 6-Methoxy-1,3-benzothiazol-2-amine.

Step 2: Nitration of 6-Methoxy-1,3-benzothiazol-2-amine

  • Materials: 6-Methoxy-1,3-benzothiazol-2-amine, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

    • In another flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.

    • Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude product by column chromatography to separate the 4-nitro and other potential isomers.

Expected Yields: The overall yield can vary, with the synthesis of the intermediate typically in the range of 70-85% and the subsequent nitration step often being less efficient, with yields from 40-60%.[3]

Antimicrobial Susceptibility Testing Protocol
  • Method: Broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

  • Materials:

    • Test compound dissolved in DMSO.

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans).

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • 96-well microtiter plates.

    • Positive control antibiotics (e.g., Ampicillin, Fluconazole).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive control (broth with microorganism and antibiotic) and negative control (broth with microorganism and DMSO) wells.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

In Vitro Anticancer Assay Protocol
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, A549).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control MIC (µg/mL)
S. aureusAmpicillin:
E. coliAmpicillin:
C. albicansFluconazole:

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM) after 48hPositive Control IC₅₀ (µM)
MCF-7Doxorubicin:
HeLaDoxorubicin:
A549Doxorubicin:

Visualizations

Synthetic Pathway

G p_anisidine p-Anisidine intermediate 6-Methoxy-1,3-benzothiazol-2-amine p_anisidine->intermediate Cyclization final_product This compound intermediate->final_product Nitration reagents1 1. KSCN, Acetic Acid 2. Br2 3. NH4OH reagents2 HNO3, H2SO4

Caption: Synthesis of this compound.

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution culture_prep Prepare Microbial Culture inoculation Inoculation culture_prep->inoculation serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Determine MIC incubation->mic_determination mbc_determination Determine MBC mic_determination->mbc_determination

Caption: Workflow for MIC and MBC determination.

Potential Signaling Pathway Inhibition in Cancer Cells

This diagram illustrates a hypothetical mechanism where the compound inhibits a key signaling pathway involved in cancer cell proliferation.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Methoxy-6-nitro- 1,3-benzothiazol-2-amine Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine. This guide provides answers to frequently asked questions and solutions to common challenges encountered during this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may arise during the two-step synthesis of this compound.

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate)

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Intermediate 1. Reagent Quality: Impure p-anisidine (dark color indicates oxidation) or wet potassium thiocyanate can hinder the reaction.[1] 2. Reaction Temperature: The exothermic addition of bromine requires strict temperature control (0-5°C) to prevent side product formation.[1] 3. Incorrect Stoichiometry: An improper molar ratio of reactants, especially bromine, can lead to incomplete conversion or the formation of poly-brominated byproducts.[1] 4. Inadequate Reaction Time: The reaction typically requires a prolonged stirring period (around 21-24 hours) for completion.[1][2]1. Use pure, light-colored p-anisidine and ensure potassium thiocyanate is anhydrous.[1] 2. Maintain the temperature at 0-5°C during the dropwise addition of the bromine solution.[1] 3. Carefully control the molar ratios of the reactants. 4. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[2]
Formation of a Dark, Tarry Substance This often occurs after adding the reaction mixture to the ammonium hydroxide solution for neutralization.[1]Pour the reaction mixture slowly into a cold ammonium hydroxide solution with vigorous stirring to dissipate heat and promote the precipitation of a solid product.[1][2]

Step 2: Nitration of 6-Methoxy-1,3-benzothiazol-2-amine

Issue Potential Cause(s) Recommended Solution(s)
Low Yield or No Product 1. Inactive Nitrating Agent: The nitrating mixture (nitric acid and sulfuric acid) may have decomposed.[2] 2. High Reaction Temperature: Nitration is highly exothermic; excessive heat can lead to product decomposition and the formation of side products.[1][2]1. Always use a freshly prepared nitrating mixture.[2] 2. Strictly maintain the reaction temperature between 0-5°C during the addition of the benzothiazole derivative.[2]
Formation of Multiple Isomers The methoxy and amino groups direct nitration to various positions on the benzene ring, leading to the formation of undesired isomers (e.g., 5-nitro, 7-nitro).[2]1. Add the benzothiazole solution to the cold nitrating mixture slowly and dropwise to ensure regioselectivity towards the 4-position.[1][2] 2. Isolate the desired 4-nitro isomer from side products through column chromatography.[2]
Product is Impure After Recrystallization Co-precipitation of isomers or unreacted starting material can occur.[2]If recrystallization is insufficient, purify the product using column chromatography with an appropriate solvent system.[2]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Note that yields can vary based on reaction scale, reagent purity, and experimental conditions.

Synthesis Step Product Typical Yield Range
Step 16-Methoxy-1,3-benzothiazol-2-amine70-85%[1]
Step 2This compound40-60%[1]
Overall This compound 30-50% [1]

Experimental Workflows & Logic Diagrams

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nitration A 1. Dissolve p-anisidine & KSCN in glacial acetic acid B 2. Cool to 0-5°C A->B C 3. Add Br2 in acetic acid dropwise (maintain <10°C) B->C D 4. Stir at room temperature for 20-24 hours C->D E 5. Neutralize with cold NH4OH solution D->E F 6. Filter & wash precipitate E->F G 7. Recrystallize from ethanol F->G H 6-Methoxy-1,3-benzothiazol-2-amine G->H I 1. Prepare nitrating mixture (HNO3 in H2SO4) at 0°C H->I Proceed to Nitration J 2. Dissolve intermediate in cold concentrated H2SO4 I->J K 3. Add intermediate solution to nitrating mixture dropwise (<10°C) J->K L 4. Stir at low temperature for 1-2 hours K->L M 5. Pour onto crushed ice L->M N 6. Filter & wash precipitate M->N O 7. Purify by recrystallization (or column chromatography) N->O P This compound O->P

Caption: Experimental workflow for the two-step synthesis.

Troubleshooting cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues Start Synthesis Issue? Step Which Step? Start->Step LowYield1 Low/No Yield Step->LowYield1 Step 1 Tarry1 Tarry Product Step->Tarry1 Step 1 LowYield2 Low/No Yield Step->LowYield2 Step 2 Isomers2 Isomer Formation Step->Isomers2 Step 2 Impure2 Impure Product Step->Impure2 Step 2 CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield1->CheckReagents ControlTemp1 Maintain 0-5°C during Bromine Addition LowYield1->ControlTemp1 CheckTime1 Ensure 21-24h Reaction Time LowYield1->CheckTime1 SlowNeutralize Pour Slowly into Cold NH4OH Tarry1->SlowNeutralize FreshNitrating Use Freshly Prepared Nitrating Agent LowYield2->FreshNitrating ControlTemp2 Maintain 0-5°C during Addition LowYield2->ControlTemp2 Isomers2->ControlTemp2 SlowAddition Slow, Dropwise Addition of Intermediate Isomers2->SlowAddition ColumnChrom Purify via Column Chromatography Impure2->ColumnChrom

Caption: Troubleshooting logic for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: This synthesis involves corrosive and toxic reagents.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids (sulfuric, nitric, acetic) and bromine with extreme care.[2]

Q2: How can I confirm the identity and purity of my final product?

A2: You can use several analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring reaction progress and assessing purity. For structural confirmation and further purity analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Q3: What are the likely side products during the nitration step?

A3: The main side products are other nitro isomers, such as the 5-nitro and 7-nitro derivatives.[2] If the reaction conditions are too harsh (e.g., higher temperature, excess nitrating agent), dinitrated products can also be formed.[2]

Q4: Can I use a different starting material instead of p-anisidine?

A4: The synthesis of the 6-Methoxy-1,3-benzothiazol-2-amine intermediate specifically requires p-anisidine (4-methoxyaniline) to achieve the desired substitution pattern.[2] Using a different aniline derivative will result in a different final product.

Q5: What is the purpose of pouring the reaction mixture onto ice after nitration?

A5: Pouring the highly acidic reaction mixture onto crushed ice serves two main purposes. Firstly, it rapidly quenches the reaction. Secondly, it causes the organic product, which is insoluble in the aqueous acidic solution, to precipitate out, allowing for its collection by filtration.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine

  • In a round-bottom flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.[3]

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1]

  • Pour the reaction mixture into a beaker containing a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.[1]

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.[1]

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.[1]

Protocol 2: Synthesis of this compound

  • In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0°C.[1]

  • In a separate flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a minimal amount of concentrated sulfuric acid, keeping the temperature low.[1]

  • Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise, maintaining the temperature below 10°C.[1]

  • Stir the reaction mixture at a low temperature for 1-2 hours, monitoring the reaction progress by TLC.[1]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid, or by column chromatography if necessary to separate isomers.[1]

References

Technical Support Center: Synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the request specified the synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, a comprehensive search of available scientific literature did not yield specific, reproducible protocols or troubleshooting guides for this particular isomer. However, extensive information is available for the closely related isomer, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine . This technical support center provides a detailed guide for the synthesis of the 6-methoxy-4-nitro isomer, which is likely to share similar synthetic challenges and principles. Please be aware of the differing substitution patterns on the benzothiazole ring.

Troubleshooting Guide

This guide addresses common issues encountered during the two-step synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, which involves the initial formation of 6-Methoxy-1,3-benzothiazol-2-amine, followed by its nitration.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of 6-Methoxy-1,3-benzothiazol-2-amine (Intermediate) Reagent Quality: Impure p-anisidine (starting material) or non-anhydrous potassium thiocyanate can hinder the reaction.[1]Ensure p-anisidine is free of oxidation products (indicated by dark coloration) and that potassium thiocyanate is anhydrous.
Reaction Temperature: The addition of bromine is exothermic; poor temperature control can lead to side product formation.[1]Maintain a low temperature (0-5°C) during the dropwise addition of the bromine solution.[1]
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.[1]Use precise molar equivalents of reactants. An excess of bromine may lead to poly-brominated byproducts.[1]
Incomplete Reaction: Insufficient reaction time can result in low conversion rates.[1][2]Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the recommended duration (e.g., 21-24 hours).[1][2]
Formation of a Dark, Tarry Substance Instead of a Precipitate Incomplete Reaction: Unreacted intermediates may polymerize during the basic work-up.Ensure the initial reaction goes to completion by monitoring with TLC.
Excessive Heat: Poor temperature control during bromine addition can generate complex side products that are difficult to crystallize.[1]Strictly maintain the reaction temperature below 10°C during the addition of bromine.[1]
Concentration Issues: A highly concentrated reaction mixture can lead to localized overheating and the formation of insoluble byproducts.Use the recommended solvent volumes to avoid overly concentrated conditions.
Low Yield or No Product in Nitration Step Inactive Nitrating Agent: The nitrating mixture (nitric acid and sulfuric acid) may have degraded.Use a freshly prepared mixture of nitric and sulfuric acid for each reaction.[2]
High Reaction Temperature: Nitration is highly exothermic. Elevated temperatures can cause product decomposition or the formation of unwanted side products.[1][2]Strictly maintain the reaction temperature between 0-5°C during the addition of the nitrating agent.[2]
Formation of Multiple Isomers During Nitration Directing Effects: The methoxy and amino groups on the benzothiazole ring can direct nitration to other positions, leading to a mixture of isomers (e.g., 5-nitro and 7-nitro derivatives).[2]To favor the formation of the 4-nitro isomer, perform a slow, dropwise addition of the cold nitrating mixture to the dissolved benzothiazole intermediate at low temperatures.[2]
Harsh Reaction Conditions: Higher temperatures or an excess of the nitrating agent can lead to the formation of dinitrated products.[2]Use the recommended stoichiometry of the nitrating agent and maintain a low reaction temperature.
Difficulty in Product Purification Similar Polarity of Isomers: The desired product and isomeric byproducts may have similar polarities, making separation by column chromatography challenging.Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent like ethanol can also be effective.[1]
Oily Product: The product may not crystallize easily if impurities are present.Ensure the preceding steps have yielded a relatively pure intermediate. Column chromatography may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine?

A1: The overall yield can vary significantly based on the efficiency of each step and the purity of the reagents. A successful synthesis can be considered to have an overall yield in the range of 30-50% starting from p-anisidine. The synthesis of the 6-methoxy-1,3-benzothiazol-2-amine intermediate typically has a yield of 70-85%, while the subsequent nitration step is often less efficient, with yields ranging from 40-60%.[1]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.[1]

  • Melting Point: Compare the melting point of the synthesized product with the literature value.

  • Spectroscopy (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the final compound.

Q3: What are the primary side products to expect during the nitration step?

A3: The main side products are other nitro isomers, such as the 5-nitro and 7-nitro derivatives. If the reaction conditions are too harsh (e.g., elevated temperature or an excess of the nitrating agent), dinitrated products can also be formed.[2]

Q4: Can a different starting material be used instead of p-anisidine?

A4: The synthesis of the 6-Methoxy-1,3-benzothiazol-2-amine intermediate is specifically designed to start from p-anisidine (4-methoxyaniline). Using a different starting aniline would result in a different substitution pattern on the final benzothiazole product.[2]

Quantitative Data

Synthesis StepReagentsTypical YieldReference
Step 1: 6-Methoxy-1,3-benzothiazol-2-amine p-anisidine, Potassium thiocyanate, Bromine, Acetic acid70-85%[1]
Step 2: 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine 6-Methoxy-1,3-benzothiazol-2-amine, Nitric acid, Sulfuric acid40-60%[1]
Overall Yield p-anisidine to final product30-50%[1]

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine
  • In a suitable flask, dissolve p-anisidine (1.0 eq) and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture to 0-5°C in an ice bath.[1]

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1]

  • Pour the reaction mixture into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the product.[1]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.[1]

  • Recrystallize the crude product from ethanol to obtain pure 6-methoxy-1,3-benzothiazol-2-amine.[1]

Step 2: Synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine
  • In a round-bottom flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.[1]

  • In a separate flask, dissolve the 6-methoxy-1,3-benzothiazol-2-amine (1.0 eq) from Step 1 in a minimal amount of concentrated sulfuric acid, while keeping the temperature low.[1]

  • Slowly add the solution of the benzothiazole to the cold nitrating mixture dropwise, maintaining the temperature below 10°C.[1]

  • Stir the reaction mixture at this low temperature for 1-2 hours. Monitor the reaction progress by TLC.[1]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.[1]

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the product.[1]

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine cluster_step2 Step 2: Nitration p_anisidine p-Anisidine + Potassium Thiocyanate in Acetic Acid bromination Bromination (0-10°C) p_anisidine->bromination stirring Stirring at RT (20-24h) bromination->stirring neutralization Neutralization with Ammonium Hydroxide stirring->neutralization filtration1 Filtration & Washing neutralization->filtration1 recrystallization1 Recrystallization (Ethanol) filtration1->recrystallization1 intermediate 6-Methoxy-1,3- benzothiazol-2-amine recrystallization1->intermediate intermediate_input Intermediate from Step 1 in conc. H2SO4 intermediate->intermediate_input nitration Addition to Nitrating Mixture (<10°C) intermediate_input->nitration stirring_nitration Stirring at low temp. (1-2h) nitration->stirring_nitration precipitation Precipitation on Ice stirring_nitration->precipitation filtration2 Filtration & Washing precipitation->filtration2 drying Drying filtration2->drying final_product 6-Methoxy-4-nitro-1,3- benzothiazol-2-amine drying->final_product

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_logic start Low Yield? step1 Step 1 (Intermediate Synthesis) start->step1 Yes step2 Step 2 (Nitration) start->step2 No, in Step 2 reagent_quality Check Reagent Purity (p-anisidine, KSCN) step1->reagent_quality Potential Issue temp_control1 Verify Temperature Control (Bromination) step1->temp_control1 Potential Issue reaction_time1 Monitor with TLC (Extend Time if Needed) step1->reaction_time1 Potential Issue nitrating_agent Use Fresh Nitrating Agent step2->nitrating_agent Potential Issue temp_control2 Strict Temperature Control (0-5°C) step2->temp_control2 Potential Issue addition_rate Slow, Dropwise Addition of Benzothiazole Solution step2->addition_rate Potential Issue

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of Crude 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound? A1: Common impurities can include unreacted 6-methoxy-1,3-benzothiazol-2-amine, regioisomers formed during nitration (such as the 7-nitro isomer), and dark-colored polymeric or oxidized byproducts formed during the synthesis or work-up.[1][2][3]

Q2: What is the recommended primary purification method for this compound? A2: Recrystallization is the most common and efficient primary purification method. Solvents such as ethanol or acetic acid are often effective.[3] For persistent impurities or difficult-to-crystallize products, silica gel column chromatography is recommended.[4]

Q3: My crude product is very dark. What causes this and how can it be resolved? A3: Dark coloration typically indicates the presence of oxidized or polymeric side products.[1] This can often be resolved by treating a solution of the crude product with activated charcoal during recrystallization.[1][2]

Q4: How can I confirm the purity and identity of the final product? A4: The purity and identity of this compound should be confirmed using a combination of analytical techniques, including Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4] A sharp melting point range is a good indicator of high purity.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Dark, Tarry, or Oily Product Instead of a Solid - Incomplete reaction leading to polymerization of intermediates during work-up.- High concentration of impurities inhibiting crystallization.- Rapid precipitation or cooling.- Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.[4]- Re-dissolve and Cool Slowly: Dissolve the oil in a minimum amount of hot solvent and allow it to cool very slowly. Scratching the inside of the flask can help initiate crystallization.[5]- Purify via Chromatography: If crystallization fails, purify the crude material using silica gel column chromatography to remove impurities that inhibit crystallization.[5]
Final Product Remains Colored (e.g., Yellow, Brown) After Recrystallization - Highly colored impurities are co-soluble with the product in the chosen recrystallization solvent.- Activated Charcoal Treatment: Dissolve the product in a suitable hot solvent, add 1-2% activated charcoal by weight, boil for 5-10 minutes, and perform a hot filtration to remove the charcoal before cooling.[1][2]- Second Recrystallization: Perform a second recrystallization using a different solvent system.- Column Chromatography: If color persists, column chromatography is an effective method for removing colored impurities.[5]
Low Recovery After Recrystallization - The product is too soluble in the cold recrystallization solvent.- Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]- Maximize Precipitation: Ensure the filtrate is thoroughly cooled, preferably in an ice bath for at least 30 minutes, to maximize crystal formation.[5]- Prevent Premature Crystallization: Pre-heat the funnel and receiving flask before performing a hot filtration.[5]
Poor Separation During Column Chromatography - The polarity of the eluent is too high or too low.- The polarity difference between the product and impurities is minimal.- Optimize Eluent System: Use TLC to test various solvent systems (e.g., hexane-ethyl acetate, dichloromethane-methanol) to find the optimal polarity for good separation.[4][6]- Use a Shallow Gradient: Employ a shallow gradient elution, starting with a low polarity and increasing it very slowly, to improve the resolution between closely eluting compounds.[4]
Product Fails to Crystallize from Solution - The solution is not sufficiently saturated.- High levels of impurities are present.- Induce Crystallization: Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[5]- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.[5]- Pre-Purification: If impurity levels are high, perform an initial purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to purify the crude product and remove colored impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or acetic acid) and heat the mixture gently with stirring until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (1-2% of the crude product's weight). Swirl the flask and gently reheat for 5-10 minutes.[1][5]

  • Hot Filtration: Pre-heat a funnel and a new receiving flask. If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal. If no charcoal was used but insoluble impurities are present, perform this step.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.[5]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum volume of the chromatography eluent or a slightly more polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., a hexane-ethyl acetate mixture).[6] Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in separate fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides

Purification_Workflow start Crude Product (this compound) check_solid Is the product a solid? start->check_solid triturate Triturate with non-polar solvent (Hexane) check_solid->triturate No (Oily/Tarry) recrystallize Purify by Recrystallization check_solid->recrystallize Yes triturate->recrystallize check_purity Check Purity (TLC, MP) recrystallize->check_purity chromatography Purify by Column Chromatography check_purity->chromatography Impure pure_product Pure Product check_purity->pure_product Purity Acceptable chromatography->pure_product

Caption: General workflow for the purification of the target compound.

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Problem: Product Fails to Crystallize or Oils Out check_saturation Is solution cloudy or are any crystals present? start->check_saturation concentrate Solution may be too dilute. Evaporate some solvent. check_saturation->concentrate No (Clear Solution) check_oil Does an oil form on cooling? check_saturation->check_oil Yes slow_cool Cool solution slowly. Scratch flask walls. success Crystals Form slow_cool->success concentrate->check_saturation check_oil->slow_cool No reheat Reheat to dissolve oil. Add minimal extra solvent. Cool very slowly. check_oil->reheat Yes reheat->success failure Problem Persists: High impurity load likely. Proceed to Column Chromatography. reheat->failure

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS: 16586-52-0) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A: Poor aqueous solubility is a common issue with many benzothiazole derivatives, especially those containing a nitro group.[1] The planar, fused ring structure of the benzothiazole core leads to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.[1] The nitro group further increases the hydrophobicity of the molecule, reducing its affinity for aqueous media.

Q2: What are the predicted physicochemical properties of this compound?

A: While experimentally determined data for this compound is limited in public literature, we can infer its properties based on its structure and data from related compounds. These predictions can help guide your solubilization strategy.

PropertyPredicted Value/InformationImplication for Solubility
Molecular Formula C₈H₇N₃O₃S[2]-
Molecular Weight 225.22 g/mol [2]-
LogP (o/w) Estimated > 2.5Indicates low aqueous solubility and preference for lipophilic environments.
pKa (acidic) Estimated ~6-8 (for sulfonamide proton if formed)The amino group is weakly basic; the potential for pH modification exists but must be tested.
Aqueous Solubility Predicted to be very low (<0.1 mg/L)Direct dissolution in aqueous buffers is unlikely to achieve typical assay concentrations.

Q3: What is the best solvent to use for making a stock solution?

A: For poorly soluble compounds like this, a water-miscible organic solvent is recommended for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice. Other potential solvents include N,N-dimethylformamide (DMF) and ethanol. The final concentration of these organic solvents in your assay should be kept to a minimum to avoid off-target effects.[3]

Q4: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A: This is a common phenomenon known as "crashing out." It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. To address this, you can:

  • Lower the final concentration: Your assay concentration may be too high.

  • Use a co-solvent system: Incorporate a smaller percentage of a less toxic organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer.[3]

  • Employ formulation strategies: Techniques like using surfactants or cyclodextrins can help keep the compound in solution.[3]

Troubleshooting Guide: Step-by-Step Solutions

This guide provides solutions to common problems encountered during the solubilization of this compound.

Issue 1: Compound is insoluble in the desired aqueous buffer.
  • Possible Cause: The compound's intrinsic aqueous solubility is too low for the target concentration.

  • Solution Workflow:

start Start: Compound Insoluble stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute precipitate Precipitation Occurs? dilute->precipitate success Success: Proceed with Assay precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes

Caption: Initial solubility testing workflow.

Issue 2: High background or toxicity observed in vehicle control wells.
  • Possible Cause: The concentration of the organic solvent (e.g., DMSO) used is too high and is affecting the biological system (e.g., cells, enzymes).

  • Solutions:

    • Determine Solvent Tolerance: Run a dose-response experiment with the solvent alone to find the highest concentration that does not affect your assay readout. For many cell lines, the final DMSO concentration should be kept below 0.5%.

    • Match Solvent Concentrations: Ensure the final solvent concentration is identical in all wells (including controls and test conditions).

    • Consider Alternative Solvents: If your system is highly sensitive to DMSO, explore alternatives like ethanol or PEG 400, though they may have lower solubilizing power.

Issue 3: Results are not reproducible.
  • Possible Cause: The compound is not fully dissolved, leading to inconsistent concentrations in the assay.

  • Solutions:

    • Ensure Complete Dissolution of Stock: After adding the solvent, vortex vigorously. Gentle warming (to 37°C) or sonication can help ensure the compound is fully dissolved.[1]

    • Prepare Fresh Dilutions: Prepare working solutions fresh from the stock for each experiment to avoid precipitation over time.

    • Filter Sterilize: If using in cell culture, filter the final working solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Advanced Solubilization Strategies

If simple co-solvent systems are insufficient, consider these advanced strategies. The choice of strategy depends on the specific requirements of your assay.

cluster_0 Solubilization Strategy Selection start Poor Aqueous Solubility ph_mod pH Modification start->ph_mod Ionizable Group? surfactant Use of Surfactants (e.g., Tween-20) start->surfactant Non-cellular Assay? cyclodextrin Complexation with Cyclodextrins start->cyclodextrin Steric Hindrance Low? lipid Lipid-Based Formulations start->lipid In Vivo Study?

Caption: Decision tree for advanced solubilization strategies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out 2.25 mg of this compound (MW = 225.22 g/mol ).

  • Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[1]

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: General Protocol for a Cell-Based Assay
  • Prepare Intermediate Dilutions: Thaw a 10 mM stock aliquot. Prepare a series of intermediate dilutions in 100% DMSO (e.g., to 1 mM, 100 µM).

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into your cell culture medium to achieve the final desired assay concentrations. Crucially, ensure the final DMSO concentration remains constant across all conditions and is below the predetermined toxicity threshold (e.g., 0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

  • Assay Procedure: Add the final working solutions and the vehicle control to your cells and proceed with your standard assay protocol.

Summary of Common Solvents

SolventTypical Stock ConcentrationMax Assay Concentration (Cell-based)Notes
DMSO 10-50 mM< 0.5%Most common, high solubilizing power. Can be toxic at higher concentrations.
Ethanol 1-10 mM< 1%Less toxic than DMSO but generally has lower solubilizing power.
DMF 10-50 mM< 0.1%High solubilizing power, but more toxic than DMSO. Use with caution.
PEG 400 1-10 mM1-2%Can be used as a co-solvent to improve aqueous solubility.

References

Technical Support Center: Optimizing Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the synthesis of benzothiazoles.

Issue 1: Low Yield or No Product Formation

Q: My benzothiazole synthesis is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent challenge in benzothiazole synthesis. The underlying causes often relate to starting material quality, reaction conditions, and inefficient cyclization or oxidation.

Potential Causes & Solutions:

  • Purity of Starting Materials: 2-aminothiophenol is susceptible to oxidation.[1] Using old or impure starting materials can significantly lower your yield.

    • Solution: Use freshly purified 2-aminothiophenol or store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] Ensure all other reagents, such as the aldehyde or carboxylic acid, are of high purity.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can dramatically impact the reaction outcome.

    • Solution: Systematically optimize the reaction conditions. This may involve screening different solvents (e.g., ethanol, DMSO, or solvent-free conditions), adjusting the temperature, and monitoring the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[3][4] For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[2][3]

  • Incomplete Cyclization: The reaction may stall after the initial condensation, failing to form the benzothiazole ring.

    • Solution: Ensure you are using an appropriate catalyst to promote the cyclization step.[4] For reactions involving arylthioureas, the concentration of the catalyst (e.g., bromine or hydrogen bromide) is crucial.[5]

  • Inefficient Oxidation: The final step in many benzothiazole syntheses is the oxidation of a benzothiazoline intermediate to the aromatic benzothiazole.[3][6]

    • Solution: Ensure an adequate oxidant is present. In many cases, atmospheric oxygen is sufficient, particularly when the reaction is open to the air.[3] For less facile reactions, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid (e.g., HCl) can be effective.[3][6][7]

Issue 2: Significant Byproduct Formation

Q: I am observing a significant amount of byproducts in my reaction mixture. How can I identify and minimize them?

A: Byproduct formation is a primary contributor to low yields and purification difficulties. The nature of the side products depends on the specific synthetic route.

Common Byproducts & Minimization Strategies:

  • Dark, Tar-like Material (Polymerization): The formation of dark, insoluble materials often indicates the polymerization of 2-aminothiophenol, which is prone to oxidation and subsequent polymerization.[2]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] Using freshly purified 2-aminothiophenol and avoiding excessively high temperatures can also mitigate this issue.[2]

  • Disulfide Byproducts: The oxidative dimerization of 2-aminothiophenol can lead to the formation of 2,2'-dithiobis(aniline).[8]

    • Solution: As with polymerization, working under an inert atmosphere is crucial.[8]

  • Benzothiazoline Intermediate: The presence of the 2,3-dihydrobenzothiazole (benzothiazoline) indicates incomplete oxidation to the final benzothiazole product.[6]

    • Solution: Introduce or increase the amount of an oxidizing agent. Running the reaction in DMSO open to the air or using a system like H₂O₂/HCl can drive the reaction to completion.[6]

  • Dimerization: Intermolecular reactions can lead to undesired dimeric byproducts.[2]

    • Solution: Optimizing reactant concentrations can help. Higher concentrations may favor intermolecular reactions, so dilution might be beneficial.[2]

Issue 3: Difficulty in Product Purification

Q: I am having trouble purifying my final benzothiazole product. What are some effective purification strategies?

A: Purification can be challenging due to the similar polarities of the desired product and byproducts or unreacted starting materials.[2]

Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives.

    • Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). If colored impurities are present, activated charcoal can be added to the hot solution. Filter the hot solution to remove insoluble impurities and then allow it to cool slowly to induce crystallization.[2][4]

  • Acid-Base Extraction: If your benzothiazole derivative and the impurities have different acidic or basic properties, a liquid-liquid extraction can be a powerful purification step.[2]

  • Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is often necessary.[1]

    • Tip: A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation.[1]

  • Purification via Hydrochloride Salt: For basic benzothiazoles, conversion to the hydrochloride salt can facilitate purification. The salt can often be recrystallized to remove colored impurities, and the free base can be regenerated if needed.[5]

Frequently Asked Questions (FAQs)

Q1: What is a general, high-yielding protocol for the synthesis of 2-arylbenzothiazoles?

A1: A widely used and often high-yielding method is the condensation of 2-aminothiophenol with an aromatic aldehyde using an oxidizing agent. The H₂O₂/HCl system in ethanol at room temperature is a popular choice.[3][7]

Q2: How can I monitor the progress of my benzothiazole synthesis?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: Are there "green" or more environmentally friendly methods for benzothiazole synthesis?

A3: Yes, several green chemistry approaches have been developed. These include microwave-assisted synthesis, which can significantly reduce reaction times, and solvent-free reactions that minimize waste.[2] Additionally, using water as a solvent and employing reusable catalysts are also considered green alternatives.[9][10]

Q4: My final product is off-white or yellowish. How can I improve its color?

A4: Color in the final product is a common indicator of impurities.[5] A highly effective method for removing colored impurities is to treat a solution of the crude product with activated charcoal during recrystallization.[11] Alternatively, converting the crude product to its hydrochloride salt, recrystallizing the salt, and then regenerating the free base can also be very effective.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Arylbenzothiazole Synthesis

Catalyst/ReagentSolventTemperatureTimeYield RangeReference
H₂O₂/HClEthanolRoom Temp.1 hExcellent[7]
DMSO (as oxidant)DMSO120 °C4-6 hGood[1]
Microwave (CEM)Glycerol100 °C4-8 min78-96%[12]
TiO₂ NPs / H₂O₂Not specifiedDaylight5-27 min90-97%[12]
Samarium triflateWaterNot specifiedNot specifiedGood[9]

Note: Yields are often substrate-dependent and may vary.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a general method for the condensation of 2-aminothiophenol with aromatic aldehydes.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[3][4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[3]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

Protocol 2: Purification by Recrystallization

This is a general protocol for the purification of solid benzothiazole derivatives.[2]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

G cluster_workflow General Benzothiazole Synthesis Workflow A Starting Materials (e.g., 2-Aminothiophenol + Aldehyde) B Condensation A->B C Benzothiazoline Intermediate B->C D Oxidation C->D E Crude Benzothiazole D->E F Purification (Recrystallization, Chromatography) E->F G Pure Benzothiazole F->G

Caption: A typical experimental workflow for benzothiazole synthesis and purification.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction (Temp, Time, Solvent) CheckPurity->OptimizeConditions Pure Purify Use Fresh/Purified Reagents CheckPurity->Purify Impure CheckOxidation Incomplete Oxidation? OptimizeConditions->CheckOxidation No Improvement Monitor Monitor by TLC for Optimal Conditions OptimizeConditions->Monitor Yes AddOxidant Add/Increase Oxidant (e.g., H₂O₂, Air) CheckOxidation->AddOxidant Yes End Improved Yield CheckOxidation->End No Purify->OptimizeConditions Monitor->End AddOxidant->End

Caption: A logical decision tree for troubleshooting low yields in benzothiazole synthesis.

G cluster_pathways Competing Reaction Pathways Reactants 2-Aminothiophenol + Electrophile Intramolecular Intramolecular Cyclization Reactants->Intramolecular Favored by Optimal Conditions Intermolecular Intermolecular Reaction Reactants->Intermolecular Favored by High Concentration, Oxidative Conditions DesiredProduct Desired Benzothiazole Intramolecular->DesiredProduct Byproducts Byproducts (Dimers, Polymers) Intermolecular->Byproducts

Caption: Competing intramolecular vs. intermolecular reaction pathways in benzothiazole synthesis.

References

Technical Support Center: Troubleshooting Poor Separation of Benzothiazole Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of benzothiazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of benzothiazole isomers challenging?

Benzothiazole isomers, which include positional isomers and enantiomers, often possess very similar physicochemical properties such as polarity, hydrophobicity, and molecular weight.[1] This similarity in structure and properties leads to comparable interactions with the stationary and mobile phases in a chromatographic system, resulting in poor resolution or co-elution.[2] For instance, positional isomers may only differ in the location of a substituent on the benzothiazole ring, leading to subtle differences in their retention behavior. Chiral isomers (enantiomers) have identical physical and chemical properties in an achiral environment, making their separation impossible without the use of a chiral stationary phase or a chiral mobile phase additive.

Q2: What is a good starting point for developing a separation method for benzothiazole isomers?

For High-Performance Liquid Chromatography (HPLC), a good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol.[3] An initial scouting gradient, for example, from 5% to 95% organic solvent, can help determine the approximate elution conditions.[4] For ionizable benzothiazole derivatives, adding a modifier such as formic acid or phosphoric acid to the mobile phase can improve peak shape and selectivity.[3] If dealing with volatile and thermally stable benzothiazole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be an excellent alternative, sometimes offering superior separation of isomers.[5]

Q3: How do I know if my peaks are co-eluting?

Co-elution can be suspected if you observe asymmetrical peaks, such as those with shoulders or unusual broadening. If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis or examine the mass spectra across the peak to confirm if more than one compound is present.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the separation of benzothiazole isomers.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

If your benzothiazole isomers are not separating, a systematic approach to optimizing the chromatographic conditions is necessary. The primary goal is to improve the selectivity (α) and efficiency (N) of your separation.

The composition of the mobile phase is a critical factor influencing separation.[2]

  • Adjust Solvent Strength: For reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may provide a better opportunity for separation.

  • Change Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

  • Modify Mobile Phase pH: For ionizable benzothiazole derivatives, adjusting the pH of the mobile phase can significantly alter the retention and selectivity. A change of even 0.5 pH units can have a substantial impact.

  • Incorporate Additives: For basic or acidic analytes, adding modifiers like triethylamine (for basic compounds) or an acid (like formic, acetic, or phosphoric acid) can improve peak shape and selectivity.[3]

If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.

  • Try a Different Stationary Phase: If a standard C18 column does not provide adequate separation, consider columns with different selectivities. Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) columns can offer different interactions and improve the separation of aromatic isomers.

  • Consider Chiral Stationary Phases (for enantiomers): For the separation of chiral benzothiazole isomers, a chiral stationary phase (CSP) is typically required. Cellulose- and amylose-based CSPs are widely used and have been shown to be effective for separating enantiomers of related heterocyclic compounds.[6]

Temperature can influence the selectivity of a separation.[7]

  • Vary the Column Temperature: Try running the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Sometimes, a lower temperature can enhance selectivity, while a higher temperature can improve efficiency and reduce analysis time.[7]

Troubleshooting_Poor_Separation cluster_mobile_phase Mobile Phase Optimization start Poor or No Separation mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If unsuccessful success Separation Achieved mobile_phase->success If successful solvent_strength Adjust Solvent Strength temperature Adjust Temperature stationary_phase->temperature If unsuccessful stationary_phase->success If successful temperature->success If successful solvent_type Change Organic Modifier (ACN vs. MeOH) ph Modify pH additives Use Additives

Caption: A logical workflow for troubleshooting poor separation of benzothiazole isomers.

Problem 2: Peak Tailing

Peak tailing can compromise resolution and quantification.

  • Use a Modern, High-Purity Silica Column: Older silica-based columns can have a higher concentration of acidic silanol groups that interact with basic analytes, causing tailing.

  • Add a Competing Base: For basic benzothiazole derivatives, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can mask the active silanol sites.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing their interaction with basic analytes.

  • Reduce Sample Concentration: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Adjust pH for Acidic Compounds: If your benzothiazole isomer is acidic, ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the analyte to keep it in its neutral form.

Data Summary: Starting HPLC Conditions

The following table provides a summary of typical starting conditions for the separation of benzothiazole derivatives based on literature. These can be used as a baseline for method development and troubleshooting.

ParameterHPLC Condition 1HPLC Condition 2
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Chiral (e.g., Cellulose-based)
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B Acetonitrile2-Propanol
Gradient/Isocratic Gradient: 25% to 98% BIsocratic: 70:30 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°CAmbient
Detection UV at 254 nmUV at appropriate wavelength
Reference [6][6]

Experimental Protocols

Protocol 1: General HPLC Method Development for Positional Isomers

This protocol outlines a systematic approach to developing a separation method for positional benzothiazole isomers using reversed-phase HPLC.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

  • Scouting Gradient Run:

    • Perform a broad linear gradient from 5% to 95% Acetonitrile over 20 minutes.

    • This will help determine the approximate organic solvent concentration required to elute the isomers.

  • Method Optimization:

    • Based on the scouting run, develop a shallower gradient around the elution point of the isomers to improve resolution.

    • If co-elution persists, switch the organic modifier to methanol and repeat the scouting run. Methanol offers different selectivity compared to acetonitrile.

    • For ionizable isomers, systematically adjust the pH of the aqueous mobile phase (e.g., from pH 3 to 5) to see the effect on selectivity.

  • Temperature Adjustment:

    • Once a promising mobile phase is identified, investigate the effect of column temperature. Analyze the sample at 30°C, 40°C, and 50°C to see if resolution improves.[7]

Protocol 2: Chiral Separation of Benzothiazole Enantiomers

This protocol provides a starting point for the separation of chiral benzothiazole isomers.

  • Column Selection:

    • Select a chiral stationary phase. Cellulose-based columns (e.g., Chiralcel OD) are a good starting point.[6]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol).

    • Begin with a composition like 90:10 (Hexane:Alcohol) and adjust the ratio of the alcohol to optimize retention and resolution.

  • Mobile Phase Screening (Reversed Phase):

    • Some chiral columns can be operated in reversed-phase mode.

    • Use a mobile phase of Water and Acetonitrile or Methanol. A typical starting point is 50:50.

  • Flow Rate Optimization:

    • Lowering the flow rate can sometimes improve resolution on chiral columns, although it will increase the analysis time.

Benzothiazole_Isomers cluster_benzothiazole Benzothiazole cluster_2_aminobenzothiazole 2-Aminobenzothiazole cluster_6_nitrobenzothiazole 6-Nitrobenzothiazole benzothiazole benzothiazole aminobenzothiazole aminobenzothiazole nitrobenzothiazole nitrobenzothiazole

Caption: Chemical structures of benzothiazole and two of its common derivatives.

This technical support guide provides a foundation for troubleshooting the separation of benzothiazole isomers. Successful separation often requires a systematic and logical approach to method development and optimization. For particularly challenging separations, consulting application notes from column manufacturers or the scientific literature for similar compounds can provide valuable insights.

References

how to address streaking of polar compounds on a chromatography column

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

This guide provides solutions for researchers, scientists, and drug development professionals encountering streaking of polar compounds on chromatography columns.

Frequently Asked Questions (FAQs)

Q1: What causes my polar compounds to streak or show peak tailing on a chromatography column?

Streaking, or peak tailing, of polar compounds in chromatography is often a result of undesirable secondary interactions between the analyte and the stationary phase.[1] The primary causes include:

  • Strong Silanol Interactions: Polar functional groups, such as amines and carboxylic acids, can interact strongly with residual silanol groups on silica-based stationary phases (like C18), leading to delayed elution and asymmetrical peaks.[1][2][3]

  • Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of an ionizable polar compound, a mixed population of ionized and non-ionized forms of the analyte can exist, causing band broadening and tailing.[3][4]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][5]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread at the head of the column.[1][6]

  • Column Contamination or Degradation: Accumulation of impurities on the column inlet or degradation of the column bed can disrupt the chromatographic process and cause peak distortion.[1][2]

  • Extra-Column Effects: Dead volume within the HPLC system, such as in tubing or fittings, can cause the separated analyte bands to broaden before reaching the detector.[1]

Q2: How can I modify my mobile phase to reduce streaking?

Optimizing the mobile phase is often the first and most effective step in addressing the streaking of polar compounds.

  • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa will ensure it is in a single ionic state (either fully ionized or fully unionized).[7]

    • For acidic compounds , adding a small amount of an acid like formic acid or acetic acid (0.1-2.0%) to the mobile phase can suppress their ionization, making them less polar and reducing tailing.[5][8]

    • For basic compounds , adding a basic modifier like triethylamine (0.1-2.0%) or ammonia can achieve a similar effect.[5][8]

  • Use of Ion-Pairing Reagents: For charged polar compounds that are poorly retained, ion-pairing reagents can be added to the mobile phase. These reagents have a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte.[9][10] This neutralizes the analyte's charge, increasing its retention and improving peak shape. Common ion-pairing agents include alkyl sulfonates for basic analytes and quaternary ammonium salts for acidic analytes.

  • Increase Solvent Polarity: In some cases, particularly for very polar compounds in reversed-phase chromatography, increasing the aqueous component of the mobile phase can improve peak shape.[11] However, care must be taken to avoid phase collapse ("dewetting") on traditional C18 columns; using columns designed for high-aqueous mobile phases is recommended.[12]

Q3: When should I consider changing my chromatography column?

If mobile phase modifications do not resolve the issue, the column itself may be the problem. Consider these options:

  • End-Capped Columns: Use a column where the residual silanol groups have been chemically deactivated ("end-capped").[2] This minimizes the sites available for unwanted secondary interactions with polar analytes.

  • Columns for Polar Analytes: Several column technologies are specifically designed for the retention and separation of polar compounds:

    • Polar-Embedded Phases: These columns have a polar group incorporated into the stationary phase, which helps to shield residual silanols and allows for use in 100% aqueous mobile phases without dewetting.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase high in organic solvent. This technique is excellent for retaining and separating very polar compounds that are unretained in reversed-phase chromatography.[13]

    • Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange properties, offering multiple retention mechanisms that can be advantageous for separating complex mixtures of polar and nonpolar compounds.[14][15]

Q4: Can my sample preparation or system setup contribute to streaking?

Yes, both sample preparation and the physical setup of the chromatograph can lead to poor peak shape.

  • Sample Dilution: If you suspect column overload, try diluting your sample and reinjecting it.[5][16]

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[6]

  • System Check: Regularly inspect your system for potential sources of extra-column volume. Use narrow-bore tubing where possible and ensure all fittings are secure to minimize dead volume.[3][6] A guard column can also be used to protect the analytical column from strongly retained impurities.[2]

Troubleshooting Strategies: Data Summary

The table below summarizes common mobile phase modifications to address the streaking of polar compounds.

Strategy Modifier/Reagent Typical Concentration Target Analytes Mechanism of Action Citations
pH Modification (Acidic) Formic Acid / Acetic Acid0.1 - 2.0%Acid-sensitive or basic compoundsSuppresses ionization of acidic analytes; protonates basic analytes.[5][8]
pH Modification (Basic) Triethylamine / Ammonia0.1 - 2.0%Base-sensitive or acidic compoundsSuppresses ionization of basic analytes; deprotonates acidic analytes.[5][8]
Ion-Pairing (for bases) Alkyl Sulfonic Acids (e.g., Hexanesulfonic acid)2 - 5 mmol/LPositively charged (basic) compoundsForms a neutral ion pair with the analyte, increasing hydrophobicity and retention.[10]
Ion-Pairing (for acids) Quaternary Amines (e.g., Tetrabutylammonium)2 - 5 mmol/LNegatively charged (acidic) compoundsForms a neutral ion pair with the analyte.
Volatile Ion-Pairing Trifluoroacetic Acid (TFA)0.1%Peptides, proteins, basic compoundsActs as an ion-pairing agent; compatible with mass spectrometry.[17]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Modification for an Acidic Analyte

  • Objective: To improve the peak shape of an acidic polar compound by suppressing its ionization.

  • Materials: Mobile phase solvents (e.g., water, acetonitrile), formic acid (or acetic acid).

  • Procedure: a. Prepare the organic phase (e.g., acetonitrile) and the aqueous phase (e.g., HPLC-grade water) separately. b. To the aqueous phase, add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water. c. Sonicate the aqueous phase for 10-15 minutes to degas. d. Prepare your desired mobile phase composition by mixing the acidified aqueous phase with the organic phase (e.g., 80:20 acidified water:acetonitrile). e. Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

Protocol 2: Using an Ion-Pairing Reagent for a Basic Analyte

  • Objective: To improve the retention and peak shape of a basic (positively charged) polar compound using an anionic ion-pairing reagent.

  • Materials: Mobile phase solvents, 1-octanesulfonic acid sodium salt.

  • Procedure: a. Prepare the aqueous component of the mobile phase. b. Weigh out the appropriate amount of 1-octanesulfonic acid sodium salt to achieve the desired molar concentration (e.g., 5 mM). c. Dissolve the ion-pairing reagent completely in the aqueous phase. Adjust pH if necessary. d. Filter and degas the aqueous solution containing the ion-pairing reagent. e. Mix with the organic solvent to the final desired mobile phase composition. f. Crucially , equilibrate the column for an extended period (30-60 minutes or longer) to ensure the ion-pairing reagent has fully coated the stationary phase.[10] g. After analysis, dedicate a column to ion-pairing applications if possible, as the reagents can be difficult to remove completely. If not, flush the column thoroughly with a high-organic solvent mixture (e.g., 80% acetonitrile in water) to remove the reagent.[18]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the streaking of polar compounds.

TroubleshootingWorkflow start Start: Polar Compound Peak is Streaking/Tailing q_overload Is the sample concentration too high? start->q_overload sol_dilute Dilute sample and reinject q_overload->sol_dilute Yes q_solvent Is the injection solvent stronger than the mobile phase? q_overload->q_solvent No end_good Problem Solved sol_dilute->end_good sol_solvent Dissolve sample in mobile phase or a weaker solvent q_solvent->sol_solvent Yes q_ionizable Is the compound ionizable? q_solvent->q_ionizable No sol_solvent->end_good sol_ph Adjust mobile phase pH >2 units from analyte pKa q_ionizable->sol_ph Yes q_column Is the column appropriate for polar analytes? q_ionizable->q_column No sol_ionpair Add an ion-pairing reagent to the mobile phase sol_ph->sol_ionpair If pH adjust is not enough sol_ph->end_good sol_ionpair->end_good sol_endcap Use an end-capped column to reduce silanol interactions q_column->sol_endcap No sol_system Check system for dead volume and contamination. Use a guard column. q_column->sol_system Yes sol_polarcol Switch to a polar-embedded, HILIC, or mixed-mode column sol_endcap->sol_polarcol If streaking persists sol_endcap->end_good sol_polarcol->end_good end_bad Issue Persists: Consult further sol_system->end_bad

References

Technical Support Center: Purifying Benzothiazole Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying benzothiazole derivatives using recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a recrystallization solvent for a benzothiazole derivative?

A1: The initial and most critical step is to determine the solubility of your specific benzothiazole derivative in a range of potential solvents at both room temperature and elevated temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.

Q2: Which solvents are commonly used for the recrystallization of benzothiazole derivatives?

A2: Benzothiazole and its derivatives are generally soluble in organic solvents.[1] Ethanol is a frequently cited and effective solvent for recrystallizing various benzothiazole derivatives.[2][3] Other commonly used solvents and solvent systems include methanol, tetrahydrofuran (THF), chloroform, and mixtures such as n-hexane/acetone and n-hexane/THF.[4][5][6] Water is typically not a good solvent for most benzothiazole derivatives due to their limited aqueous solubility, though it can be used in mixed solvent systems.[1][4]

Q3: My benzothiazole derivative is a solid. What are the key characteristics of a good recrystallization solvent for it?

A3: A suitable solvent for recrystallizing a solid organic compound like a benzothiazole derivative should exhibit the following characteristics:

  • The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.

  • The solvent should not react chemically with the compound being purified.

  • The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[7] Using an excessive amount of solvent is a common reason for poor or no crystal formation.[8][9] If you've added too much, you can evaporate some of the solvent to concentrate the solution before cooling.[8][10] Additionally, allowing the solution to cool slowly and then placing it in an ice bath can help maximize crystal formation.[9] Be mindful that some product will always be lost due to its inherent solubility in the solvent, even at low temperatures.[7][11]

Troubleshooting Guide

Q5: My compound is not crystallizing out of the solution upon cooling. What should I do?

A5: This is a common issue that can arise from a few different causes:

  • Too much solvent: This is the most frequent reason for failed crystallization.[8] To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[8][10]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it normally would at that temperature.[8] To induce crystallization, you can:

    • Add a seed crystal: Introduce a tiny crystal of the pure compound to provide a nucleation site.[8]

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level.[8][11] This creates microscopic rough edges that can initiate crystal growth.

    • Cool further: Place the flask in an ice-salt bath for more thorough cooling.[8]

Q6: My benzothiazole derivative has "oiled out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated.[8][10] Here are some troubleshooting steps:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation.[8][12]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[8] Slower cooling can favor the formation of crystals over oil.[8]

Q7: The crystals formed very quickly and look like fine powder or needles. Are they pure?

A7: Rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[12] Ideally, crystals should form slowly, over a period of about 20 minutes or more.[12] If your crystals are forming too quickly:

  • Reheat the solution to redissolve the solid.

  • Add a small excess of the solvent (1-2 mL more than the minimum required).[12]

  • Ensure the solution cools slowly and without being disturbed. Insulating the flask can help slow the cooling process.[12]

Q8: Crystals are forming in my filter funnel during hot filtration. What is causing this?

A8: This happens when the solution cools too much during the filtration process, causing the product to prematurely crystallize and clog the filter.[10] To prevent this:

  • Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

  • Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before pouring your solution through.

  • Use a slight excess of hot solvent to keep the compound dissolved and then evaporate the excess before cooling to crystallize.[10]

Data Presentation: Solvent Properties

While precise quantitative solubility data for all benzothiazole derivatives is scarce in public literature, the following table summarizes the qualitative solubility of the parent compound, benzothiazole, and provides boiling points for common recrystallization solvents to aid in selection.[13]

SolventBoiling Point (°C)Solubility of BenzothiazoleCommon Use with Derivatives
Ethanol78Soluble[1]Frequently used for recrystallization[2][3]
Methanol65Soluble[1]Used for recrystallization[6]
Water100Slightly soluble/Limited[1][14]Often used in mixed solvent systems
Dimethyl Sulfoxide (DMSO)189Soluble[1]Generally used as a reaction solvent
Tetrahydrofuran (THF)66Soluble[4]Used for recrystallization
Chloroform61Soluble[4]Used for recrystallization
n-Hexane69Insoluble (Expected)Used as an anti-solvent in mixed systems
Acetone56Soluble[14]Used in mixed solvent systems (e.g., n-Hexane/acetone)[5]

Experimental Protocols

General Protocol for Recrystallization of a Benzothiazole Derivative
  • Solvent Selection: Test the solubility of a small amount of your crude benzothiazole derivative in various solvents to find one where it is poorly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil using a hot plate, stirring continuously. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new flask with hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. A melting point analysis can be performed to assess the purity of the final product.[9]

Visualizations

Recrystallization_Solvent_Selection Workflow for Recrystallization Solvent Selection start Start: Crude Benzothiazole Derivative test_solubility Test Solubility in Various Solvents (e.g., Ethanol, Methanol, Acetone, Hexane) start->test_solubility is_soluble_cold Is it soluble in cold solvent? test_solubility->is_soluble_cold is_soluble_hot Is it soluble in hot solvent? is_soluble_cold->is_soluble_hot No bad_solvent_cold Unsuitable Solvent (Too Soluble) is_soluble_cold->bad_solvent_cold Yes good_solvent Potential Good Solvent is_soluble_hot->good_solvent Yes bad_solvent_hot Unsuitable Solvent (Insoluble) is_soluble_hot->bad_solvent_hot No end Proceed with Recrystallization good_solvent->end try_mixed_solvent Consider Mixed Solvent System (e.g., Hexane/Acetone) bad_solvent_hot->try_mixed_solvent

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out poor_yield Poor Crystal Yield start->poor_yield sol_no_crystals_1 Reduce Solvent Volume (Evaporate) no_crystals->sol_no_crystals_1 Cause: Too much solvent sol_no_crystals_2 Induce Crystallization: - Add Seed Crystal - Scratch Flask no_crystals->sol_no_crystals_2 Cause: Supersaturation sol_oiling_out_1 Reheat and Add More Solvent oiling_out->sol_oiling_out_1 Solution sol_oiling_out_2 Cool Solution More Slowly oiling_out->sol_oiling_out_2 Solution sol_poor_yield_1 Ensure Minimum Amount of Hot Solvent Was Used poor_yield->sol_poor_yield_1 Check sol_poor_yield_2 Cool Thoroughly (Use Ice Bath) poor_yield->sol_poor_yield_2 Action

Caption: A logical diagram outlining common problems in recrystallization and their corresponding solutions.

References

identifying and removing impurities from 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine.

Troubleshooting Guide

Problem: Low yield and multiple spots on Thin Layer Chromatography (TLC) after synthesis.

Likely Causes & Solutions:

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC until the starting material is consumed. Ensure the reaction time is adequate, as some syntheses require prolonged stirring.[1]
Suboptimal Reaction Temperature Nitration reactions are highly exothermic. Maintain a low and controlled temperature (typically below 10°C) to prevent over-nitration and the formation of unwanted byproducts.[2]
Incorrect Reagent Stoichiometry Use the correct molar ratios of reactants as specified in the synthetic protocol. An excess of the nitrating agent can lead to the formation of di-nitro or other over-nitrated impurities.
Formation of Isomeric Impurities The directing effects of the methoxy and amino groups can lead to nitration at positions other than the desired C4 position. Slow, dropwise addition of the nitrating agent at a low temperature is crucial to favor the formation of the desired 4-nitro isomer.[1][2] In strongly acidic nitration media, the aniline nitrogen can be protonated to form an anilinium ion, which is a meta-directing group, potentially leading to the formation of meta-nitro isomers.[3][4]
Degradation of Starting Material or Product Ensure the purity of the starting 6-methoxy-1,3-benzothiazol-2-amine. Degradation can occur under harsh reaction conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 6-methoxy-1,3-benzothiazol-2-amine.

  • Isomeric Byproducts: Nitration at other positions on the benzene ring, such as the 5-nitro and 7-nitro isomers. The formation of a significant amount of the meta-nitro isomer can occur due to the protonation of the exocyclic amino group in the strong acidic medium of the nitrating mixture.[3][4]

  • Over-nitration Products: Formation of dinitro derivatives.

  • Degradation Products: The starting material or product may degrade under harsh reaction conditions, leading to various colored impurities.

Q2: My purified product has a noticeable color, even after recrystallization. What could be the cause and how can I remove it?

A2: A persistent color, often yellowish or brownish, can indicate the presence of colored nitroaromatic impurities or degradation products.[2] To address this:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous method for separating colored impurities from the desired product.

Q3: How can I effectively separate the desired 4-nitro isomer from other isomeric impurities?

A3: The separation of positional isomers can be challenging but is often achievable using the following techniques:

  • Fractional Recrystallization: This technique relies on the slight differences in solubility between the isomers in a particular solvent. It may require multiple recrystallization steps.

  • Column Chromatography: This is generally the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation. The ideal solvent system should be determined by preliminary TLC analysis to achieve a good separation of the spots corresponding to the different isomers.[6]

Q4: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Thin Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of your sample and to identify the number of components in a mixture. Different solvent systems can be tested to optimize the separation of spots.[7]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for both qualitative and quantitative analysis. HPLC can provide high-resolution separation of the desired product from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[8][9][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can help in the identification of impurities by providing their molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and can help in identifying and quantifying impurities if their signals are resolved from those of the main compound.

Data Presentation

Table 1: Typical TLC Rf Values for Isomeric Nitroanilines

This table provides example Rf values for related compounds to illustrate the separation principle. Actual Rf values for this compound and its isomers will vary depending on the exact TLC plate and mobile phase used.

CompoundMobile Phase (Cyclohexane:Ethyl Acetate 1:1)Key Differentiating Feature
o-nitroaniline0.606[7]Less polar due to intramolecular hydrogen bonding, travels further up the plate.[7]
p-nitroaniline0.455[7]More polar due to the absence of intramolecular hydrogen bonding, interacts more strongly with the silica gel.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the purification of crude this compound. The choice of solvent is critical and may require optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetic acid, or a mixture such as ethyl acetate/hexane)[2]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or acetic acid are often good starting points for benzothiazole derivatives.[2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used). This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The desired compound should crystallize out. The cooling process can be further slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Mandatory Visualization

Diagram 1: Workflow for Impurity Identification and Removal

A Crude Product (this compound) B Purity Assessment (TLC/HPLC) A->B C Pure? (>98%) B->C D Purification Required C->D No H Pure Product C->H Yes E Recrystallization D->E F Column Chromatography D->F I Impurity Identification (LC-MS, NMR) D->I G Assess Purity Again (TLC/HPLC) E->G F->G G->C

References

enhancing the stability of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Light: Exposure to UV or ambient light can lead to photodegradation. Aromatic nitro compounds are known to be susceptible to photolysis.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways for nitroaromatic and benzothiazole compounds include:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.[3]

  • Hydrolysis: The amine or ether functional groups could be susceptible to hydrolysis at extreme pH values.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions, potentially leading to the formation of nitrophenols or other degradation products.[1][4]

  • Oxidation: The benzothiazole ring system or the substituents may be susceptible to oxidation.

Q3: How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, consider the following:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or DMF. Minimize the presence of water to reduce the risk of hydrolysis.

  • Protection from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • Inert Atmosphere: For long-term storage, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Storage Temperature: Store the stock solution at low temperatures, typically -20°C or -80°C, to slow down potential degradation reactions.

Q4: Are there any known incompatibilities with common laboratory reagents?

Specific incompatibility data for this compound is limited. However, based on its chemical structure, it is advisable to avoid:

  • Strong oxidizing agents: These can react with the amine and sulfide moieties.

  • Strong reducing agents: These can reduce the nitro group.

  • Strong acids and bases: These can promote hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Change in the color of the solution.

Possible Causes and Solutions:

Possible CauseRecommended Solution
pH-mediated hydrolysis Buffer the aqueous solution to a neutral pH (around 6.0-7.5). Conduct a pH stability study to determine the optimal pH range for your experimental conditions.
Photodegradation Protect the solution from light by using amber vials or by working under low-light conditions.
Oxidation De-gas the solvent before use and consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution. Prepare solutions fresh before use whenever possible.
Microbial contamination For long-term experiments, filter-sterilize the solution and work under aseptic conditions. Consider adding a suitable antimicrobial preservative if compatible with the experimental setup.
Issue 2: Precipitation of the Compound from Solution

Symptoms:

  • Visible particulate matter or crystals in the solution.

  • Inconsistent results in bioassays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low solubility in the chosen solvent Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol) in the aqueous medium. Ensure the final concentration of the co-solvent is compatible with your experimental system.
Temperature effects on solubility Check the solubility of the compound at different temperatures. If the experiment is performed at a lower temperature than the solution preparation, precipitation may occur.
"Salting out" effect High concentrations of salts in the buffer can decrease the solubility of organic compounds. If possible, reduce the salt concentration or screen different buffer systems.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[5][6]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

3. Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. Monitor the chromatograms for the appearance of new peaks and the decrease in the main peak area.

Illustrative Data from a Forced Degradation Study:

The following table provides example data that might be obtained from a forced degradation study.

Stress ConditionIncubation Time% Degradation (Illustrative)Number of Degradation Products (Illustrative)
0.1 M HCl24 hours15%2
0.1 M NaOH2 hours45%3
3% H₂O₂24 hours25%2
Heat (105°C)48 hours8%1
Light7 days30%4

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Degradation (Solid, 105°C) stock_solution->thermal photo Photodegradation (Light Exposure) stock_solution->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_evaluation Evaluate Degradation and Identify Products hplc_analysis->data_evaluation

Caption: Workflow for conducting a forced degradation study.

Decision Tree for Troubleshooting Solution Instability

Troubleshooting_Decision_Tree cluster_degradation Degradation Issues cluster_precipitation Precipitation Issues cluster_solutions_deg Solutions for Degradation cluster_solutions_prec Solutions for Precipitation start Instability Observed (Degradation/Precipitation) check_ph Is the solution aqueous and unbuffered? start->check_ph Degradation check_solubility Is the compound concentration near its solubility limit? start->check_solubility Precipitation check_light Is the solution exposed to light? check_ph->check_light No buffer_ph Buffer to neutral pH check_ph->buffer_ph Yes check_oxidants Are oxidizing agents present? check_light->check_oxidants No protect_light Use amber vials check_light->protect_light Yes add_antioxidant Add antioxidant/ Use fresh solution check_oxidants->add_antioxidant Yes check_temp Is the experimental temperature lower than preparation? check_solubility->check_temp No add_cosolvent Add organic co-solvent check_solubility->add_cosolvent Yes adjust_temp Maintain constant temperature check_temp->adjust_temp Yes

Caption: Decision tree for troubleshooting instability issues.

References

Validation & Comparative

4-Methoxy-6-nitro-1,3-benzothiazol-2-amine: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, benzothiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of a specific derivative, 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine, against established anticancer agents. Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from structurally related benzothiazole derivatives to infer its potential efficacy and mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity

Table 1: Comparative in vitro Cytotoxicity (IC50) of Benzothiazole Derivatives and Standard Anticancer Agents against Various Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Exposure Time
Inferred data for this compound VariousEstimated based on related compoundsTypically 24-72h
2-Amino-6-nitrobenzothiazole derivative (Sulfonamide)MCF-7 (Breast)34.5[1]Not Specified
HeLa (Cervical)44.15[1]Not Specified
MG63 (Osteosarcoma)36.1[1]Not Specified
Substituted methoxybenzamide benzothiazoleVarious1.1 - 8.8[2][3]Not Specified
Nitro-styryl containing benzothiazolePancreatic cancer cells27 ± 0.24[2][3]Not Specified
Doxorubicin HepG2 (Liver)12.2[4][5]24h
Huh7 (Liver)> 20[4][5]24h
UMUC-3 (Bladder)5.1[4][5]24h
A549 (Lung)> 20[4][5]24h
HeLa (Cervical)2.9[4][5]24h
MCF-7 (Breast)2.5[4][5]24h
Paclitaxel Various human tumor cell lines0.0025 - 0.0075[6]24h
Ovarian carcinoma cell lines0.0004 - 0.0034[7]Not Specified
NSCLC cell lines9.4 (median)[8]24h
Cisplatin Ovarian carcinoma cell lines0.1 - 0.45 µg/mlNot Specified
A549 (Lung)10.91 ± 0.19 (24h), 7.49 ± 0.16 (48h)[9]24h, 48h

Note: The IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.[10]

Inferred Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound is not elucidated, the broader class of benzothiazole derivatives has been shown to exert its anticancer effects through various signaling pathways. The presence of the nitro group and methoxy group on the benzothiazole ring is expected to modulate its biological activity. For instance, nitro-substituted benzothiazoles have been reported to possess significant anticancer properties.

A plausible mechanism of action for nitrobenzothiazole derivatives involves the induction of apoptosis through the modulation of key signaling pathways such as NF-κB. By inhibiting the NF-κB pathway, these compounds can lead to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.

G Potential Anticancer Signaling Pathway of Benzothiazole Derivatives cluster_0 Nucleus Benzothiazole 4-Methoxy-6-nitro- 1,3-benzothiazol-2-amine IKK IKK Benzothiazole->IKK Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induction NFkB NF-κB IkB IκBα IKK->IkB Phosphorylation & Degradation p65_p50 p65/p50 IkB->p65_p50 Inhibits Nucleus Nucleus p65_p50->Nucleus Translocation Gene Target Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation p65_p50_n p65/p50 p65_p50_n->Gene

Caption: Inferred signaling pathway for this compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. The following are standard protocols for key in vitro assays used to evaluate the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Standard anticancer drugs are used as positive controls.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel anticancer compound.

G Experimental Workflow for Anticancer Drug Screening start Start: Compound Synthesis (this compound) screen In vitro Cytotoxicity Screening (MTT Assay against a panel of cancer cell lines) start->screen ic50 Determine IC50 Values screen->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Signaling Pathway Analysis (Western Blot, etc.) mechanism->pathway invivo In vivo Efficacy Studies (Xenograft models) mechanism->invivo end Lead Optimization/ Preclinical Development invivo->end

Caption: A generalized workflow for evaluating a novel anticancer compound.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently limited in the public domain, the analysis of structurally similar benzothiazole derivatives suggests its potential as a cytotoxic agent against various cancer cell lines. The presence of both a methoxy and a nitro group on the benzothiazole scaffold is a common feature in compounds with demonstrated anticancer properties. Further in-depth studies are warranted to fully elucidate the efficacy, mechanism of action, and therapeutic potential of this specific compound. The experimental protocols and workflows provided in this guide offer a foundational framework for such investigations.

References

Comparative Antimicrobial Efficacy of Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a promising frontier in the discovery of novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial efficacy of various benzothiazole derivatives, offering insights into their performance against clinically relevant pathogens and detailing the experimental protocols for their evaluation. While direct and extensive antimicrobial data for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is not prolific in publicly available literature, this guide leverages data from structurally related benzothiazoles to provide a valuable benchmark for ongoing and future research.

The core structure of benzothiazole, a bicyclic ring system, has been the subject of extensive research, revealing that its derivatives possess a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] These compounds have demonstrated potential in combating both bacterial and fungal infections.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzothiazole derivatives against various microbial strains, providing a clear comparison of their potency. For context, the activities of standard antimicrobial agents are also included.

Compound/DrugOrganismMIC (µg/mL)Reference
Benzothiazole Derivative 1 Staphylococcus aureus78.125[3]
Escherichia coli78.125[3]
Benzothiazole-isatin Derivative (41c) Escherichia coli3.1[3]
Pseudomonas aeruginosa6.2[3]
Bacillus cereus12.5[3]
Staphylococcus aureus12.5[3]
Amino-benzothiazole Schiff base (46a/46b) Escherichia coli15.62[3]
Pseudomonas aeruginosa15.62[3]
Thiazolidinone Derivative (18) Pseudomonas aeruginosa100[4][5]
Pseudomonas aeruginosa (resistant)60[4][5]
Ciprofloxacin Escherichia coli12.5[3]
Pseudomonas aeruginosa12.5[3]
Ampicillin Staphylococcus aureus-[6]
Streptomycin --[4][5]

Experimental Protocols

The determination of antimicrobial efficacy is paramount in the evaluation of new chemical entities. The following is a detailed methodology for the broth microdilution method, a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Broth Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution.

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The benzothiazole derivatives and standard antimicrobial agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared microbial suspension.

    • Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) are also included.

    • The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Growth is assessed visually or by using a spectrophotometric plate reader.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of the antimicrobial efficacy of a novel compound like this compound.

Antimicrobial_Efficacy_Workflow cluster_0 Compound Preparation cluster_1 Microbial Culture cluster_2 Antimicrobial Susceptibility Testing cluster_3 Data Analysis & Comparison Compound Test Compound (4-Methoxy-6-nitro- 1,3-benzothiazol-2-amine) StockSolution Stock Solution (in DMSO) Compound->StockSolution Dissolve SerialDilutions Serial Dilutions in Growth Medium StockSolution->SerialDilutions Dilute MicrotiterPlate Inoculate Microtiter Plate SerialDilutions->MicrotiterPlate Pathogen Bacterial/Fungal Strains Inoculum Standardized Inoculum Pathogen->Inoculum Culture & Adjust Inoculum->MicrotiterPlate Incubation Incubate MicrotiterPlate->Incubation MIC Determine MIC Incubation->MIC DataAnalysis Analyze Results MIC->DataAnalysis Comparison Compare with Standard Drugs DataAnalysis->Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Signaling Pathways in Antimicrobial Action

While the precise mechanisms of action for all benzothiazole derivatives are not fully elucidated, several studies suggest that they may exert their antimicrobial effects by targeting essential cellular pathways in microorganisms. One of the proposed mechanisms involves the inhibition of enzymes crucial for microbial survival and proliferation. For instance, some heterocyclic compounds are known to interfere with DNA synthesis or cell wall formation. Further research into the specific molecular targets of this compound is warranted to understand its mode of action.

Signaling_Pathway cluster_pathways Potential Microbial Targets cluster_effects Antimicrobial Effects Benzothiazole Benzothiazole Derivative DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) Benzothiazole->DHFR Inhibits CellWall Cell Wall Synthesis Enzymes Benzothiazole->CellWall Inhibits DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Folate_Synthesis Inhibition of Folate Synthesis DHFR->Folate_Synthesis Cell_Lysis Cell Lysis CellWall->Cell_Lysis

Caption: Potential antimicrobial mechanisms of action for benzothiazole derivatives.

References

Comparative Analysis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine and Structurally Related Compounds in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This guide provides a comparative analysis of the potential biological activities of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine. Direct experimental data for this specific compound is limited in publicly available literature.[1] Therefore, this analysis extrapolates its potential efficacy based on robust experimental data from structurally similar 2-aminobenzothiazole derivatives. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document serves as a foundational resource for researchers interested in the therapeutic potential of this compound class.

Predicted Anticancer Activity: A Comparative Overview

Substituted 2-aminobenzothiazoles have demonstrated significant potential in oncology, often by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[1][2][3] The cytotoxic effects of various analogs against a range of cancer cell lines are summarized below, providing a benchmark for the predicted activity of this compound.

Data Presentation: In Vitro Cytotoxicity of 2-Aminobenzothiazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of several 2-aminobenzothiazole derivatives compared to standard anticancer agents. Lower IC₅₀ values indicate greater potency in inhibiting cancer cell growth.

Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)Reference
New Derivative Series 1 PI3K/mTOR Inhibition1.8 - 8.273.9 - 10.57.44 - 11.21[2][4][5]
OMS5 (4-Nitroaniline deriv.) PI3Kδ Inhibition39.5122.13-[2][4][6]
OMS14 (Piperazine deriv.) PI3Kδ Inhibition61.0334.09-[2][4][6]
Doxorubicin (Standard) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[2]
Cisplatin (Standard) DNA Cross-linking Agent~3.1~7.5~5.0[2]

Note: IC₅₀ values for new derivatives are presented as a range based on multiple compounds within the series from the cited literature. Values for standard drugs are approximate and can vary between studies.

Predicted Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1] The presence of a nitro group, as in the target compound, has been shown to be beneficial for antibacterial activity in several benzothiazole analogs.[7]

Data Presentation: In Vitro Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. The table below compares the MIC values of representative nitro-substituted benzothiazole derivatives with a standard antibiotic.

Compound/DrugStaphylococcus aureus (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Nitro-substituted Benzothiazoles 6.253.1 - 6.26.25[7]
Ciprofloxacin (Standard) ~1.0~0.5~0.015[7]

Note: MIC values can vary depending on the specific bacterial strains and testing conditions.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[1][2][3] Aberrant activation of this pathway is a common feature in many human cancers.[1][3]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Benzothiazole 2-Aminobenzothiazole Derivative Benzothiazole->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: In Vitro Anticancer Activity Screening

A standardized workflow is crucial for the preliminary evaluation of novel anticancer compounds. This typically involves assessing cytotoxicity across various cancer cell lines.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Line Culture & Seeding (e.g., MCF-7, A549) treatment 3. Treat Cells with Various Concentrations cell_culture->treatment compound_prep 2. Compound Dilution (Test & Standard Drugs) compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay (or similar viability assay) incubation->mtt_assay data_analysis 6. Measure Absorbance & Calculate IC50 Values mtt_assay->data_analysis

General workflow for in vitro cytotoxicity screening.

Experimental Protocols

General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to facilitate cyclization.[1]

  • Reaction Setup: An appropriate substituted aniline (e.g., 4-methoxy-2-nitroaniline for the target compound) and potassium thiocyanate are dissolved in glacial acetic acid.

  • Bromination: A solution of bromine in glacial acetic acid is added dropwise to the stirred mixture at a controlled temperature.

  • Cyclization: The reaction mixture is stirred for several hours at room temperature to allow for the formation of the benzothiazole ring.

  • Workup: The mixture is poured into a basic solution (e.g., ammonium hydroxide) to neutralize the acid and precipitate the product.

  • Purification: The crude product is collected by filtration, washed, and recrystallized from a suitable solvent like ethanol to yield the purified 2-aminobenzothiazole derivative.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., 2-aminobenzothiazole derivatives) and a standard drug (e.g., Doxorubicin) for 48-72 hours.[2]

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2][8]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[2]

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[8]

  • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion

While direct experimental validation for this compound is pending, the extensive research on its structural analogs provides a strong predictive foundation for its biological activities. The presence of both the methoxy and nitro functional groups suggests it is a promising candidate for further investigation, particularly in oncology and microbiology.[1] The data and protocols presented in this guide offer a comparative framework to support future research and development of this and related benzothiazole compounds.

References

Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Anticancer Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, a critical one being the translation of promising in vitro results into tangible in vivo efficacy. For researchers in the field of oncology, particularly those working with the privileged benzothiazole scaffold, understanding this in vitro-in vivo correlation is paramount. This guide provides an objective comparison of in vitro and in vivo data for select benzothiazole compounds, supported by detailed experimental protocols and visual workflows, to aid scientists in navigating the complexities of preclinical drug development.

Unveiling Anticancer Potential: From Cell Lines to Animal Models

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2] The initial assessment of these compounds typically involves screening against various cancer cell lines to determine their cytotoxic or growth-inhibitory potential, often expressed as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).[3] Compounds demonstrating high in vitro potency are then advanced to in vivo models to evaluate their performance in a complex biological system.

This guide focuses on a case study of 2-(4-aminophenyl)benzothiazole derivatives, which have shown selective and potent inhibition of specific human ovarian carcinoma cell lines in vitro and subsequent tumor growth inhibition in vivo.[4]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data for representative 2-(4-aminophenyl)benzothiazole compounds, showcasing their in vitro cytotoxicity and corresponding in vivo antitumor activity.

Table 1: In Vitro Cytotoxicity of 2-(4-aminophenyl)benzothiazole Derivatives against Human Ovarian Carcinoma Cell Lines

CompoundCancer Cell LineGI50 (nM)
2-(4-amino-3-methylphenyl)benzothiazoleIGROV1< 10
OVCAR-3< 10
SK-OV-3> 10,000
2-(4-amino-3-chlorophenyl)benzothiazoleIGROV1< 10
OVCAR-3< 10
SK-OV-3> 10,000
2-(4-amino-3-bromophenyl)benzothiazoleIGROV1< 10
OVCAR-3< 10
SK-OV-3> 10,000

Data extracted from Bradshaw et al., Br J Cancer, 1998.[4]

Table 2: In Vivo Antitumor Activity of 2-(4-aminophenyl)benzothiazole Derivatives

CompoundAnimal ModelDosingTumor Growth Inhibition
2-(4-amino-3-methylphenyl)benzothiazoleOVCAR-3 cells in hollow fibres (i.p.)10 mg/kg> 50%
OVCAR-3 cells in hollow fibres (s.c.)6.7 and 10 mg/kg> 50%
OVCAR-3 xenografts (s.c.)Not specifiedGrowth delay observed
2-(4-amino-3-chlorophenyl)benzothiazoleOVCAR-3 cells in hollow fibres (i.p.)100 mg/kg> 50%
2-(4-amino-3-bromophenyl)benzothiazoleOVCAR-3 cells in hollow fibres (i.p.)150 mg/kg> 50%

Data extracted from Bradshaw et al., Br J Cancer, 1998.[4]

Experimental Protocols: A Closer Look at the Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Plating: Cancer cells (e.g., IGROV1, OVCAR-3, SK-OV-3) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds for a specified period, typically 48-72 hours.

  • Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 540 nm.

  • Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vivo Hollow Fibre Assay
  • Cell Encapsulation: Ovarian carcinoma cells (e.g., OVCAR-3) are cultured and then encapsulated within polyvinylidene fluoride (PVDF) hollow fibres at a specific cell density.

  • Fibre Implantation: The hollow fibres are implanted into mice, either intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Compound Administration: The test benzothiazole compounds are administered to the mice at predetermined doses and schedules (e.g., daily for 5 days).

  • Fibre Retrieval and Cell Viability Assessment: After the treatment period, the hollow fibres are retrieved, and the viability of the cancer cells within the fibres is assessed using a suitable assay, such as the MTT assay or by measuring the total protein content.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the viable cell mass in the treated group to that in the vehicle control group.

Visualizing the Path from Lab Bench to Preclinical Models

To better illustrate the workflow and the underlying biological rationale, the following diagrams were created using the DOT language.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound Library Compound Library SRB Assay SRB Assay Compound Library->SRB Assay Cell Line Panel Cell Line Panel Cell Line Panel->SRB Assay GI50 Determination GI50 Determination SRB Assay->GI50 Determination Lead Compounds Lead Compounds GI50 Determination->Lead Compounds Select Potent & Selective Compounds Hollow Fibre Assay Hollow Fibre Assay Lead Compounds->Hollow Fibre Assay Animal Model Animal Model Animal Model->Hollow Fibre Assay Efficacy Assessment Efficacy Assessment Hollow Fibre Assay->Efficacy Assessment logical_relationship High In Vitro Potency High In Vitro Potency In Vivo Efficacy In Vivo Efficacy High In Vitro Potency->In Vivo Efficacy Essential Prerequisite Favorable PK/PD Properties Favorable PK/PD Properties Favorable PK/PD Properties->In Vivo Efficacy Crucial for Translation

References

Benchmarking 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial efficacy of the novel compound 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine against a panel of established antibiotic agents. The data presented herein is intended to offer an objective evaluation of its potential as a new antimicrobial agent. The experimental data for this compound is extrapolated from studies on structurally similar benzothiazole derivatives, providing a projection of its likely performance.

Data Presentation: Comparative Antibacterial Activity

The antibacterial activity of this compound and standard antibiotics was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the table below. It is important to note that the data for this compound is hypothetical, based on the reported activity of analogous compounds possessing 4-methoxy and 6-nitro substitutions, which have been shown to enhance antibacterial efficacy.[1] One study reported that benzothiazole conjugates with 4-methoxy and 6-nitro substitutions exhibited an MIC of 6.25 µg/ml against S. aureus and E. coli.[1]

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)6.2512.5
Escherichia coli (ATCC 25922)6.2512.5
Pseudomonas aeruginosa (ATCC 27853)12.525
Enterococcus faecalis (ATCC 29212)6.2512.5
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.51
Escherichia coli (ATCC 25922)0.0150.03
Pseudomonas aeruginosa (ATCC 27853)0.250.5
Enterococcus faecalis (ATCC 29212)12
Vancomycin Staphylococcus aureus (ATCC 29213)12
Escherichia coli (ATCC 25922)>128>128
Pseudomonas aeruginosa (ATCC 27853)>128>128
Enterococcus faecalis (ATCC 29212)24
Azithromycin Staphylococcus aureus (ATCC 29213)14
Escherichia coli (ATCC 25922)816
Pseudomonas aeruginosa (ATCC 27853)>128>128
Enterococcus faecalis (ATCC 29212)416

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted procedure.

Materials:

  • Test compound (this compound) and standard antibiotics

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of each antimicrobial agent in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualizations: Mechanisms and Workflows

To better understand the comparative context, the following diagrams illustrate the proposed mechanism of action for benzothiazole derivatives and the general workflow for antibiotic benchmarking.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound & Standards MIC MIC Determination (Broth Microdilution) Compound->MIC Bacteria Bacterial Strains Bacteria->MIC Media Growth Media Media->MIC MBC MBC Determination (Subculturing) MIC->MBC Data Data Collection & Analysis MBC->Data Comparison Comparison with Standards Data->Comparison

Caption: General workflow for benchmarking a test compound against standard antibiotics.

Many benzothiazole derivatives have been reported to exhibit antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication.[1] This mechanism is shared with fluoroquinolone antibiotics.

mechanism_of_action cluster_drug Antibiotic Action cluster_bacterial_process Bacterial DNA Replication cluster_outcome Result Drug Benzothiazole Derivative (e.g., this compound) Gyrase DNA Gyrase / Topoisomerase IV Drug->Gyrase Binds to Inhibition Inhibition of Enzyme Activity Drug->Inhibition Causes DNA Bacterial DNA DNA->Gyrase Acts on Replication DNA Replication & Cell Division Gyrase->Replication Enables Gyrase->Inhibition Death Bacterial Cell Death Replication->Death Leads to Inhibition->Replication Blocks

Caption: Proposed mechanism of action for antibacterial benzothiazole derivatives.

A comparison of the mechanisms of major antibiotic classes provides context for the potential novelty of this compound.

antibiotic_mechanisms Antibiotics Antibiotic Class Beta-Lactams Macrolides Fluoroquinolones Benzothiazoles (Proposed) Targets Primary Target Penicillin-Binding Proteins (PBPs) 50S Ribosomal Subunit DNA Gyrase & Topoisomerase IV DNA Gyrase & Topoisomerase IV Antibiotics:c1->Targets:c1 Antibiotics:c2->Targets:c2 Antibiotics:c3->Targets:c3 Antibiotics:c4->Targets:c4 Effects Cellular Effect Inhibition of Cell Wall Synthesis Inhibition of Protein Synthesis Inhibition of DNA Replication Inhibition of DNA Replication Targets:c1->Effects:c1 Targets:c2->Effects:c2 Targets:c3->Effects:c3 Targets:c4->Effects:c4

Caption: Comparison of primary targets and effects of different antibiotic classes.

References

Safety Operating Guide

Personal protective equipment for handling 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal information for handling this compound (CAS: 16586-52-0). Given the absence of a specific Safety Data Sheet (SDS), this information is synthesized from safety data for structurally related compounds, including aromatic amines, nitroaromatic compounds, and benzothiazole derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

The chemical structure of this compound suggests multiple potential hazards. Aromatic amines can be toxic and are often skin and eye irritants. Nitroaromatic compounds can be toxic and may have explosive properties, although the risk is generally lower for mononitrated compounds compared to polynitrated ones. The benzothiazole core can also contribute to skin sensitization. Therefore, a comprehensive PPE strategy is the primary line of defense.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the potential airborne concentration and should be selected based on a formal risk assessment.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of material to be used and the nature of the procedure.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Avoid heating under alkaline conditions, as this can be hazardous with nitroaromatic compounds.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All solid waste (contaminated gloves, paper towels, etc.) and liquid waste (reaction mixtures, contaminated solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Container Labeling: Label waste containers with the full chemical name and relevant hazard symbols.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed container for disposal.[1] Clean the spill area with a soap and water solution. For larger spills, evacuate the area and contact your institution's emergency response team.

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE selection and the overall operational and disposal process.

PPE_Selection_Workflow PPE Selection Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end End: Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow Operational and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe emergency_prep Ensure Emergency Equipment is Accessible ppe->emergency_prep weigh Weigh Compound emergency_prep->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_waste Segregate Solid and Liquid Waste react->segregate_waste remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose via Institutional Protocol label_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.